molecular formula C13H20O3 B1236093 (3R,7S)-Methyl jasmonate

(3R,7S)-Methyl jasmonate

Cat. No.: B1236093
M. Wt: 224.3 g/mol
InChI Key: GEWDNTWNSAZUDX-KWKBKKAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Jasmonate Family

Jasmonates are a class of lipid-based plant hormones that play a critical role in a wide array of physiological processes, from growth and development to defense against a variety of stresses. wikipedia.orgportlandpress.com This family of compounds, derived from fatty acids, includes jasmonic acid (JA), its volatile methyl ester, methyl jasmonate (MeJA), and other derivatives like jasmonoyl-isoleucine (JA-Ile). mdpi.com Jasmonates are synthesized from α-linolenic acid found in chloroplast membranes. wikipedia.orgoup.com The biosynthetic pathway involves a series of enzymatic reactions that occur in different cellular compartments, including chloroplasts and peroxisomes. wikipedia.orgmdpi.com These hormones are integral to plant defense mechanisms against herbivores and necrotrophic pathogens, as well as responses to abiotic stresses such as wounding and UV light. wikipedia.orgoup.comoup.com Furthermore, jasmonates are involved in various developmental processes including seed germination, root growth, flowering, and senescence. oup.comwikipedia.org

The jasmonate family is characterized by a cyclopentanone (B42830) structure. mdpi.com The biosynthesis of jasmonic acid begins with the conversion of linolenic acid to 12-oxo-phytodienoic acid (OPDA), which is then reduced and undergoes three rounds of β-oxidation to form (+)-7-iso-JA, also known as (3R,7S)-JA. wikipedia.orgnih.gov This naturally occurring stereoisomer is considered the precursor to other bioactive forms. portlandpress.comaston.ac.uk

Specificity of (3R,7S)-Methyl Jasmonate in Plant Biology

Methyl jasmonate (MeJA) is a volatile organic compound derived from jasmonic acid through a reaction catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase. wikipedia.orgfrontiersin.org MeJA itself exists as four stereoisomers due to two chiral centers at the C-3 and C-7 positions. doi.org These are (+)-(3R,7S)-epi-MeJA, (+)-(3S,7S)-MeJA, (–)-(3R,7R)-MeJA, and (–)-(3S,7R)-epi-MeJA. doi.org

Among these, the naturally occurring (+)-(3R,7S)-Methyl jasmonate, also referred to as (+)-7-iso-jasmonic acid methyl ester, holds particular significance. While different stereoisomers can exhibit distinct biological activities, the (3R) configuration is considered critical for jasmonate activity. doi.orgcapes.gov.brnih.gov Research has shown that the (3R,7S) form is a potent signaling molecule in various plant responses. For instance, in response to wounding, Arabidopsis leaves show an accumulation of two MeJA isomers, 3R,7R-MeJA and 3R,7S-MeJA. pnas.org

The biological activity of jasmonates is often attributed to the cis-configuration of the side chains on the cyclopentanone ring, which corresponds to the (3R,7S) and (3S,7R) isomers. usp.br The most biologically active endogenous jasmonate is (+)-7-iso-JA-Ile, which has the (3R,7S) configuration. oup.comnih.gov This specific stereoisomer is crucial for the interaction with the COI1 receptor, initiating the jasmonate signaling cascade that leads to the expression of defense-related genes. nih.gov this compound, as a volatile precursor and signaling molecule, plays a key role in both internal and plant-to-plant communication, inducing defense responses in undamaged plants. wikipedia.org

Historical Context of Jasmonate Research in Plants

The discovery of jasmonates dates back to 1962 with the isolation of methyl jasmonate from the essential oil of jasmine (Jasminum grandiflorum), which led to the determination of its molecular structure. wikipedia.orgfrontiersin.org Jasmonic acid itself was first isolated from the fungus Lasiodiplodia theobromae in 1971. wikipedia.orgnih.gov

The 1980s marked a significant turning point in understanding the physiological roles of jasmonates in plants. Researchers observed that the application of JA or MeJA to barley leaves resulted in altered protein patterns, leading to the identification of "jasmonate-induced proteins" (JIPs). nih.govmdpi.com In the early 1990s, further research demonstrated that jasmonates induce the accumulation of proteinase inhibitors in tomato plants following herbivore injury, solidifying their role in plant defense. mdpi.com

Subsequent research has delved into the intricacies of the jasmonate signaling pathway, identifying key components such as the F-box protein COI1, which is part of the receptor complex for the bioactive form, JA-Ile. oup.comnih.gov The evolution of jasmonate signaling is thought to have occurred as plants transitioned from aquatic to terrestrial environments, providing a crucial defense mechanism against increasing predation from a diversifying fauna. nih.gov The study of jasmonate biosynthesis and signaling continues to be an active area of research, with ongoing efforts to understand its complex interactions with other phytohormone pathways and its role in mediating trade-offs between plant growth and defense. oup.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

methyl 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11+/m1/s1

InChI Key

GEWDNTWNSAZUDX-KWKBKKAHSA-N

SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)OC

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

Stereochemistry and Isomerism of 3r,7s Methyl Jasmonate

Chiral Centers and Absolute Configuration at C-3 and C-7

Methyl jasmonate's structure is characterized by a cyclopentanone (B42830) ring bearing two chiral centers at carbon positions C-3 and C-7. usp.br This chirality gives rise to four possible stereoisomers, each with a unique three-dimensional arrangement and, consequently, distinct biological properties. usp.brdoi.org The absolute configuration at these centers is designated as either R (rectus) or S (sinister).

The two side chains on the cyclopentanone ring can be in a cis or trans orientation relative to each other. petsd.org The (3R,7S) and (3S,7R) isomers have their side chains in a cis arrangement, while the (3R,7R) and (3S,7S) isomers are in a trans configuration. usp.br It is the specific (3R,7S) configuration that is of particular interest due to its significant biological activity. pnas.orgnih.gov

IsomerConfiguration at C-3Configuration at C-7Side Chain Orientation
(+)-epi-JA3R7Scis
(-)-epi-JA3S7Rcis
(-)-JA3R7Rtrans
(+)-JA3S7Strans

Naturally Occurring Stereoisomers and Their Biological Relevance

In nature, jasmonic acid and its derivatives, including methyl jasmonate, are synthesized from linolenic acid. mdpi.com The biosynthetic pathway primarily produces the cis-(+)-(3R,7S) and trans-(−)-(3R,7R) forms of jasmonic acid. encyclopedia.pubnih.gov Of these, the (3R,7S)-isomer, often referred to as (+)-epi-jasmonic acid when in its acidic form, is considered the most biologically active form in many plant responses. usp.brpnas.orgnih.gov

The biological activity of jasmonates is critically dependent on their stereochemistry. nih.gov Research has consistently shown that the (3R) configuration at the C-3 position is crucial for most jasmonate-mediated activities. usp.brnih.gov For instance, the characteristic fragrance of jasmine is attributed specifically to (+)-methyl epijasmonate, the (3R,7S)-isomer. tandfonline.com

Different stereoisomers can elicit varied biological responses. While the (3R,7S)-isomer is highly active in inducing defense gene expression and other stress responses, other isomers may have reduced or even antagonistic effects. usp.brnih.gov For example, in some bioassays, certain synthetic analogs with (3R,7R) or (3R,7S) stereochemistry showed activity, while others were inactive or acted as antagonists to the more active forms. nih.govnih.gov

Epimerization Processes and Stability of (3R,7S)-Configuration

The (3R,7S)-cis configuration of methyl jasmonate is thermodynamically less stable than its trans counterpart. usp.brencyclopedia.pub The chiral center at C-7, being adjacent to the ketone group on the cyclopentanone ring, is susceptible to epimerization. usp.br This process involves the enolization of the ketone, which can lead to a change in the stereochemistry at C-7. usp.br

Under neutral or basic conditions, and even during storage, the cis-isomer can epimerize to the more stable trans-isomer. usp.brencyclopedia.pub This conversion results in a thermodynamic equilibrium mixture where the trans form predominates, with a final trans to cis ratio of approximately 93:7. usp.br This instability of the cis form presents challenges in studying its specific biological roles, as it can convert to the trans form in vivo or during experimental procedures. nih.gov In contrast, the C-3 position is not susceptible to epimerization. usp.br

Isomeric Purity in Research and Commercial Preparations

The significant differences in biological activity among the stereoisomers of methyl jasmonate underscore the importance of isomeric purity in both research and commercial applications. tandfonline.com Commercially available synthetic methyl jasmonate is often a mixture of isomers. A typical composition might be 47.5% trans-(3R,7R), 47.5% trans-(3S,7S), 2.5% cis-(3R,7S), and 2.5% cis-(3S,7R). usp.br

For research purposes, obtaining optically pure isomers is crucial to accurately determine the biological function of each specific stereoisomer. tandfonline.com Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to separate and quantify the different isomers. tandfonline.comnih.govtandfonline.com Enantioselective gas chromatography has also been utilized for the chiral analysis of methyl jasmonate stereoisomers. doi.org

Biosynthesis Pathway of 3r,7s Methyl Jasmonate

The synthesis of jasmonic acid, the precursor to (3R,7S)-methyl jasmonate, is a multi-step process that occurs in both the chloroplasts and peroxisomes. nih.govoup.com The pathway starts with the release of alpha-linolenic acid from chloroplast membranes. oup.comnih.gov

Precursor Compounds and Initial Steps in Chloroplasts

The initial phase of jasmonate biosynthesis is localized within the plant cell's chloroplasts. oup.comuni-hohenheim.de This stage involves the enzymatic conversion of a common fatty acid into the first cyclic intermediate of the pathway.

Alpha-Linolenic Acid Derivation

The journey to this compound begins with alpha-linolenic acid (α-LeA, 18:3), a polyunsaturated fatty acid. nih.gov This precursor is liberated from galactolipids embedded in the chloroplast membranes. oup.comresearchgate.net This release is catalyzed by specific lipases, such as phospholipase A1 (PLA₁) enzymes. oup.commdpi.com One such crucial lipase, particularly for jasmonate formation in flowers, is DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1). oup.com

Lipoxygenase (LOX) Activity

Once freed, alpha-linolenic acid serves as a substrate for a 13-lipoxygenase (13-LOX) enzyme. nih.govusp.br This enzyme catalyzes the addition of molecular oxygen to the 13th carbon of the fatty acid chain. usp.broup.com This reaction results in the formation of (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). mdpi.com In the plant Arabidopsis thaliana, several 13-LOX enzymes, including LOX2, LOX3, LOX4, and LOX6, are known to participate in producing jasmonate precursors. oup.comresearchgate.net

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Actions

The 13-HPOT intermediate is then acted upon sequentially by two enzymes: allene oxide synthase (AOS) and allene oxide cyclase (AOC). uni-hohenheim.de AOS, a specialized cytochrome P450 enzyme, rapidly converts 13-HPOT into a highly unstable allene oxide. mdpi.comnih.govoup.com This unstable intermediate is immediately captured and cyclized by AOC. uni-hohenheim.deusp.br

The action of AOC is a critical step as it establishes the specific stereochemistry of the cyclopentenone ring, forming exclusively the (9S,13S) enantiomer of 12-oxo-phytodienoic acid (OPDA). uni-hohenheim.deaston.ac.uk This stereospecificity is essential because only this form can be metabolized in the subsequent steps to produce the naturally occurring (+)-7-iso-jasmonic acid, which has the (3R,7S) configuration. usp.brportlandpress.com

| Table 1: Key Enzymes in the Chloroplastic Stage of Jasmonate Biosynthesis | | :--- | :--- | :--- | :--- | | Enzyme | Abbreviation | Substrate | Product | | Phospholipase A1 (e.g., DAD1) | PLA1 | Galactolipids | Alpha-linolenic acid | | 13-Lipoxygenase | 13-LOX | Alpha-linolenic acid | (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | | Allene Oxide Synthase | AOS | 13-HPOT | Unstable allene oxide | | Allene Oxide Cyclase | AOC | Unstable allene oxide | (9S,13S)-12-oxo-phytodienoic acid (OPDA) |

Peroxisomal Reactions and Intermediate Formation

Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes to undergo the final stages of jasmonic acid formation. nih.govoup.com This transport may be facilitated by ATP-binding cassette (ABC) transporters like COMATOSE (CTS). oup.comfrontiersin.org

12-Oxophytodienoic Acid (OPDA) Metabolism

Inside the peroxisome, the cyclopentenone ring of OPDA is reduced. aston.ac.ukportlandpress.com This reaction is catalyzed by a specific enzyme, OPDA reductase 3 (OPR3). uni-hohenheim.deoup.com OPR3 is notable for its ability to act on the naturally produced (9S,13S)-OPDA isomer. uni-hohenheim.de The product of this reduction is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.govoup.com

OPDA Reductase (OPDR) and Beta-Oxidation

The formation of jasmonic acid from OPC-8:0 requires the shortening of its eight-carbon carboxylic acid side chain. This is accomplished through three successive cycles of a process known as beta-oxidation. nih.govmdpi.comnih.gov Before entering the beta-oxidation cycle, OPC-8:0 must be activated by being attached to coenzyme A, a reaction catalyzed by an acyl-CoA ligase (OPCL1). nih.govoup.com

The core beta-oxidation process involves three key enzymes:

Acyl-CoA Oxidase (ACX): This enzyme, particularly the ACX1 isoform, catalyzes the first step of each beta-oxidation cycle. uni-hohenheim.deoup.comnih.gov

Multifunctional Protein (MFP): This protein possesses two enzymatic activities required for the subsequent steps in the cycle. nih.govmdpi.com

3-ketoacyl-CoA Thiolase (KAT): This enzyme performs the final step, cleaving off a two-carbon unit in the form of acetyl-CoA. nih.govmdpi.com

After three rounds of beta-oxidation, the octanoic acid side chain of OPC-8:0 is shortened to an acetic acid side chain, yielding (+)-7-iso-jasmonic acid, which has the (3R,7S) stereochemical configuration. aston.ac.ukportlandpress.com This molecule is the direct precursor that can be methylated to form this compound.

| Table 2: Key Enzymes in the Peroxisomal Stage of Jasmonate Biosynthesis | | :--- | :--- | :--- | :--- | | Enzyme | Abbreviation | Substrate | Product | | OPDA Reductase 3 | OPR3 | (9S,13S)-12-oxo-phytodienoic acid (OPDA) | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | | OPC-8:0-CoA Ligase 1 | OPCL1 | OPC-8:0 | OPC-8:0-CoA | | Acyl-CoA Oxidase | ACX | Acyl-CoA esters | 2-trans-enoyl-CoA | | Multifunctional Protein | MFP | 2-trans-enoyl-CoA | 3-ketoacyl-CoA | | 3-ketoacyl-CoA Thiolase | KAT | 3-ketoacyl-CoA | Acetyl-CoA and shortened Acyl-CoA | | Final Product after 3 cycles | | OPC-8:0-CoA | (3R,7S)-Jasmonic acid |

Conversion of Jasmonic Acid to this compound

The biosynthesis of this compound (MeJA) from jasmonic acid (JA) is a critical methylation step. researchgate.netnih.gov This conversion is the final reaction in the formation of the volatile signal molecule MeJA, which is synthesized via the octadecanoid pathway. nih.govnih.gov The process involves the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of jasmonic acid. nih.gov This reaction leads to the formation of MeJA, a compound recognized for its role as a cellular regulator in various plant developmental processes and defense responses. pnas.orgusp.br The naturally occurring stereoisomer is (+)-7-iso-JA, which has a (3R,7S) configuration. portlandpress.comaston.ac.uk

Jasmonic Acid Carboxyl Methyltransferase (JMT) Activity

The enzyme responsible for the methylation of jasmonic acid to methyl jasmonate is S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase, commonly known as Jasmonic Acid Carboxyl Methyltransferase (JMT). nih.govpnas.org JMT belongs to the SABATH family of methyltransferases. nih.govmdpi.com

Extensive research, particularly on the JMT from Arabidopsis thaliana, has elucidated its biochemical properties. Recombinant JMT expressed in Escherichia coli has been shown to effectively catalyze the formation of MeJA from JA. pnas.org The enzyme exhibits a high affinity for jasmonic acid, with a reported Kₘ value of 38.5 μM. nih.govpnas.org Optimal enzymatic activity for JMT has been observed at a pH between 7.0 and 8.0 and a temperature of 20°C. pnas.org

JMT demonstrates significant substrate specificity. While it efficiently converts jasmonic acid to its methyl ester, its activity with other related compounds is substantially lower. For example, 9,10-dihydrojasmonic acid is a poor substrate for JMT. pnas.org Furthermore, the enzyme does not show activity towards other carboxylic acids such as 12-oxo-phytodienoic acid (OPDA), salicylic (B10762653) acid, benzoic acid, linolenic acid, or cinnamic acid. pnas.org This high specificity underscores its dedicated role in the jasmonate pathway. nih.gov In Arabidopsis, JMT shows 100% relative catalytic activity with JA, but only 8% with dihydrojasmonic acid. frontiersin.org

Table 1: Substrate Specificity of Arabidopsis JMT
SubstrateRelative Activity (%)
Jasmonic Acid100
9,10-Dihydrojasmonic Acid8
12-oxo-phytodienoic acid (OPDA)0
Salicylic Acid0
Benzoic Acid0
Linolenic Acid0
Cinnamic Acid0

Regulation of Methyl Jasmonate Production

The production of methyl jasmonate is a tightly regulated process, often triggered by external stimuli and developmental cues. bohrium.com The expression of the JMT gene is inducible. pnas.org For instance, mechanical wounding or treatment with MeJA itself leads to a significant increase in JMT RNA levels, both locally at the site of the stimulus and systemically in distal tissues. nih.govpnas.org This suggests the existence of a long-distance signal that activates JMT expression and that MeJA may participate in a positive feedback loop, amplifying its own production. nih.govpnas.org

Overexpression of JMT in transgenic Arabidopsis plants resulted in a threefold increase in endogenous MeJA levels without altering the concentration of JA. pnas.org These transgenic plants displayed constitutive expression of jasmonate-responsive genes and enhanced resistance to the fungal pathogen Botrytis cinerea, indicating that the formation of MeJA is a critical control point for jasmonate-regulated defense responses. pnas.orgusp.brnih.gov

The regulation of MeJA synthesis is also integrated with other hormone signaling pathways, such as those involving ethylene (B1197577). usp.br Transcription factors like MYC2, a bHLH-type transcription factor, play a crucial role in activating the transcription of early JA-responsive genes, which can include the JMT gene itself, as part of the JA signaling cascade. frontiersin.orgmdpi.com This complex regulatory network ensures that MeJA production is appropriately timed and scaled to the plant's needs. frontiersin.org

Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of jasmonates is a compartmentalized process, involving the coordinated action of enzymes located in different subcellular organelles. nih.govmdpi.com

The initial steps of the pathway, starting from the release of α-linolenic acid from chloroplast membranes to the synthesis of 12-oxo-phytodienoic acid (OPDA), occur within the chloroplasts . nih.govoup.compnas.org Key enzymes such as Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC) are localized to this organelle. nih.govoup.comnih.gov Specifically, AOS and AOC are plastid-located, with AOC establishing the crucial enantiomeric structure of the cyclopentenone ring. nih.gov

Following its synthesis in the chloroplast, OPDA is exported to the peroxisomes . portlandpress.comoup.com Inside the peroxisomes, OPDA undergoes reduction by 12-oxophytodienoate reductase (OPR) and subsequent three steps of β-oxidation to yield jasmonic acid. nih.govportlandpress.comoup.com

Finally, jasmonic acid is transported to the cytoplasm , where the conversion to methyl jasmonate takes place. aston.ac.ukmdpi.comnih.gov The enzyme Jasmonic Acid Carboxyl Methyltransferase (JMT), which catalyzes this final methylation step, has been shown to be localized in the cytoplasm. nih.govnih.gov This spatial separation of biosynthetic steps highlights the intricate cellular architecture required for the production of jasmonates.

Table 2: Subcellular Localization of Key Jasmonate Biosynthetic Enzymes
EnzymeAbbreviationSubcellular Location
LipoxygenaseLOXChloroplast
Allene Oxide SynthaseAOSChloroplast
Allene Oxide CyclaseAOCChloroplast
12-oxophytodienoate ReductaseOPRPeroxisome
Jasmonic Acid Carboxyl MethyltransferaseJMTCytoplasm

Metabolism and Catabolism of 3r,7s Methyl Jasmonate and Its Derivatives

Formation of Jasmonoyl-Isoleucine (JA-Ile) as the Active Ligand

The central active form of jasmonate in signaling is not jasmonic acid (JA) or its methyl ester, but rather its amino acid conjugate, jasmonoyl-L-isoleucine (JA-Ile). frontiersin.orgportlandpress.com The conversion of MeJA into JA-Ile is a critical activation step. This process begins with the hydrolysis of MeJA to its free acid form, jasmonic acid. This JA then serves as the direct substrate for conjugation. The formation of JA-Ile is a key control point, as it is JA-Ile that is recognized by the co-receptor complex to initiate downstream signaling cascades. frontiersin.orgpnas.org

The conjugation of jasmonic acid to L-isoleucine is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), an amino acid synthetase. nih.govaston.ac.uk JAR1 is a member of the firefly luciferase superfamily and functions by adenylating the carboxylic acid group of JA, which then allows for the formation of an amide bond with an amino acid. nih.govcapes.gov.br While JAR1 can conjugate JA to several amino acids in vitro, including valine, leucine, and phenylalanine, it exhibits a strong preference for isoleucine. portlandpress.comaston.ac.ukuniprot.org The essential role of JAR1 is highlighted by the observation that jar1 mutants are insensitive to JA but their sensitivity can be restored by the application of JA-Ile, demonstrating that the formation of this specific conjugate is necessary for most JA-mediated responses. portlandpress.comoup.com

The biological activity of jasmonates is highly dependent on their stereochemistry. The biosynthesis of JA in plants naturally produces the (3R,7S) stereoisomer, also known as (+)-7-iso-JA. frontiersin.orgportlandpress.comnih.gov This specific isomer is the precursor for the most biologically active form of the hormone, (+)-7-iso-jasmonoyl-L-isoleucine. mdpi.com Studies have shown that this particular stereoisomer is the most effective ligand for promoting the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which is the key event in jasmonate perception. pnas.orgmdpi.com Other stereoisomers, such as the (3R,7R) form, are significantly less active, indicating that the receptor complex has a high degree of stereospecificity. nih.gov

EnzymeFunctionSubstrate(s)Product
JAR1 Conjugates jasmonic acid to an amino acid, primarily isoleucine. nih.govaston.ac.ukuniprot.org(3R,7S)-Jasmonic acid, Isoleucine, ATP nih.govfrontiersin.org(+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile) frontiersin.org

Deconjugation and Hydroxylation Pathways

To ensure that jasmonate signaling is transient and tightly controlled, plants possess several pathways to inactivate JA-Ile. These catabolic processes are crucial for attenuating the hormonal response once the initial stress has subsided. The two primary routes for JA-Ile inactivation are deconjugation via hydrolysis and oxidative modification through hydroxylation. portlandpress.complos.orgresearchgate.net

One major pathway for inactivating JA-Ile is through the hydrolytic cleavage of the amide bond, a process often referred to as deconjugation. portlandpress.comaston.ac.uk This reaction is catalyzed by specific amidohydrolases (AMHs), which release free jasmonic acid and isoleucine. plos.orgresearchgate.net In the model plant Arabidopsis thaliana, two key enzymes responsible for this activity have been identified as IAA-ALANINE RESISTANT3 (IAR3) and ILR1-LIKE6 (ILL6). nih.govplos.orgmdpi.com These enzymes effectively reduce the pool of active JA-Ile, thereby dampening the signaling output. nih.gov Interestingly, these amidohydrolases can also act on hydroxylated forms of JA-Ile and have been shown to hydrolyze auxin-amino acid conjugates, suggesting a point of crosstalk between different hormone pathways. researchgate.netmdpi.com

The primary oxidative pathway for JA-Ile catabolism is mediated by a specific group of Cytochrome P450 monooxygenases from the CYP94 family. frontiersin.orgnih.gov This inactivation occurs via a two-step ω-oxidation process. plos.orgnih.gov

Hydroxylation: The first step is the hydroxylation of JA-Ile at the 12th carbon position, which produces 12-hydroxy-JA-Ile (12OH-JA-Ile). frontiersin.org This reaction is primarily catalyzed by the enzymes CYP94B3 and CYP94B1. plos.orgresearchgate.net While both enzymes perform this function, they show distinct expression patterns, suggesting unique roles in development and stress responses. researchgate.net This initial hydroxylation significantly reduces the biological activity of the hormone. nih.gov

Carboxylation: The 12OH-JA-Ile is then further oxidized at the same carbon to form 12-carboxy-JA-Ile (12COOH-JA-Ile). nih.gov This second oxidation step is predominantly carried out by the enzyme CYP94C1, which is highly efficient in this conversion. plos.orgnih.gov The resulting dicarboxylic acid derivative is considered inactive. researchgate.net

This sequential oxidation by CYP94 enzymes represents a major route for the turnover and deactivation of the JA-Ile hormone signal. frontiersin.orgnih.gov

Enzyme FamilySpecific Enzyme(s)FunctionPathway
Amidohydrolase (AMH) IAR3, ILL6Cleaves the amide bond of JA-Ile to release JA and Ile. nih.govplos.orgmdpi.comDeconjugation
Cytochrome P450 (CYP) CYP94B1, CYP94B3Catalyze the 12-hydroxylation of JA-Ile. plos.orgresearchgate.netHydroxylation
Cytochrome P450 (CYP) CYP94C1Catalyzes the further oxidation of 12OH-JA-Ile to 12COOH-JA-Ile. plos.orgnih.govHydroxylation

Other Metabolic Fates and Related Compounds

Beyond the primary activation and inactivation pathways, jasmonates can undergo a variety of other metabolic modifications that contribute to the complexity of their regulation. These alternative fates can also lead to the formation of related compounds with distinct, or in some cases, currently unknown, biological activities.

One key modification is the methylation of jasmonic acid's carboxyl group by the enzyme JA carboxyl methyltransferase (JMT) to form (3R,7S)-Methyl jasmonate (MeJA). oup.comnih.gov MeJA is a volatile compound that can act as an airborne signal between plants. usp.br

Jasmonates, including JA and 12OH-JA, can also be conjugated to glucose to form glycosides. portlandpress.comaston.ac.uknih.gov This glycosylation is thought to be a mechanism for storage or detoxification. Other metabolic conversions include the decarboxylation of the carboxylic acid side-chain to produce cis-jasmone, another volatile signaling molecule, and the epimerization of the active (3R,7S)-JA-Ile to the less active (3R,7R) isomer. portlandpress.comoup.comnih.gov Furthermore, free jasmonic acid can be directly hydroxylated to form 12-hydroxy-JA, a compound also known as tuberonic acid. portlandpress.compnas.org

CompoundPrecursorKey Enzyme/ProcessFunction/Significance
This compound (MeJA) (3R,7S)-Jasmonic acidJMT (JA carboxyl methyltransferase) oup.comVolatile signal, precursor to JA. nih.govusp.br
(+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile) (3R,7S)-Jasmonic acidJAR1 nih.govThe primary active hormone. frontiersin.org
12-hydroxy-JA-Ile (12OH-JA-Ile) JA-IleCYP94B1/CYP94B3 plos.orgInactivated intermediate. nih.gov
12-carboxy-JA-Ile (12COOH-JA-Ile) 12OH-JA-IleCYP94C1 nih.govInactive catabolite. researchgate.net
Tuberonic acid (12-hydroxy-JA) Jasmonic acidHydroxylation pnas.orgLess active derivative. pnas.org
cis-Jasmone Jasmonic acidDecarboxylation portlandpress.comVolatile signal.
JA-Glucose Ester Jasmonic acidGlucosyltransferaseStorage/inactivation. nih.gov

Decarboxylation to Cis-Jasmone

The conversion of jasmonic acid into the volatile compound cis-jasmone represents a distinct catabolic pathway. nih.govmdpi.com This decarboxylation reaction removes the carboxylic acid group from the jasmonic acid molecule, resulting in a fragrant ketone that plays roles in plant defense and inter-plant communication. oup.commdpi.comresearchgate.net The formation of cis-jasmone is considered a mechanism to dispose of the stress hormone jasmonic acid into the atmosphere. researchgate.net

Two primary pathways for the biosynthesis of cis-jasmone from jasmonate precursors have been proposed:

Direct Decarboxylation of Jasmonic Acid: An early hypothesis suggested a direct decarboxylation of jasmonic acid to yield cis-jasmone. oup.commdpi.com This pathway represents a straightforward conversion of the hormone into its volatile derivative.

Pathway via OPDA Isomerization: A more detailed pathway proposes that cis-jasmone synthesis begins with an isomer of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. oup.commdpi.com In this route, cis-(+)-OPDA is first isomerized to iso-OPDA. This is followed by a series of β-oxidation steps to form an intermediate, 3,7-didehydro-JA, which is then decarboxylated to produce cis-jasmone. mdpi.com Research in the fungus Lasiodiplodia theobromae also supports a biosynthetic pathway for cis-jasmone that proceeds via iso-OPDA, and interestingly suggests that the final decarboxylation step of a didehydro-JA intermediate might not be involved in this organism. nih.gov

Recent studies using stable isotope-labeled jasmonates in apple mint (Mentha suaveolens) have provided further insights, indicating that 3,7-didehydro-JA can be converted into cis-jasmone, but that (+)-7-iso-JA is not a direct intermediate in this process. nih.gov The formation of cis-jasmone leads to the expression of a distinct set of genes compared to those activated by jasmonic acid, highlighting its unique role as a signaling molecule. oup.commdpi.com

Table 2: Proposed Pathways for the Biosynthesis of Cis-Jasmone

Pathway Key Steps Intermediates End Product Source(s)
Direct Decarboxylation Decarboxylation of the carboxylic acid side chain. Jasmonic Acid (JA) Cis-Jasmone oup.commdpi.com

| OPDA Isomerization Pathway | 1. Isomerization of cis-(+)-OPDA. 2. β-oxidation. 3. Decarboxylation. | iso-OPDA, 3,7-didehydro-JA | Cis-Jasmone | oup.commdpi.com |

Molecular Perception and Signal Transduction Mechanisms

Identification of the JA-Ile Receptor Complex

The perception of the JA-Ile signal is not carried out by a single receptor protein in the traditional sense but by a co-receptor complex. This complex forms when JA-Ile acts as a molecular glue, facilitating the interaction between two key protein groups: the F-box protein COI1 and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. nih.govresearchgate.net

SCFCOI1 Ubiquitin Ligase Complex

The central component of the jasmonate receptor machinery is an SCF E3 ubiquitin ligase complex, designated SCFCOI1. nih.govnih.gov E3 ubiquitin ligases are crucial enzymes that tag specific proteins with ubiquitin, marking them for degradation. The SCFCOI1 complex is composed of several core proteins: Skp1 (ASK1 in Arabidopsis), Cullin 1 (CUL1), and the F-box protein CORONATINE INSENSITIVE 1 (COI1). nih.govsemanticscholar.org In this assembly, COI1 functions as the substrate recognition subunit, determining which proteins the complex will target. nih.govoup.com Genetic and molecular evidence has firmly established that this complex is essential for virtually all jasmonate responses. nih.govresearchgate.net

Component Function in the Complex
Cullin 1 (CUL1) Forms the structural scaffold of the complex.
Skp1 (ASK1) Acts as an adaptor protein, linking COI1 to the Cullin scaffold.
F-box protein (COI1) Serves as the substrate receptor, specifically recognizing target proteins (JAZ repressors) in the presence of JA-Ile.
Rbx1 A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).

Role of COI1 in Ligand Binding

COI1 is the specific component of the SCF complex that directly perceives the hormonal signal. nih.govnih.gov Biochemical and structural studies have demonstrated that COI1 possesses a binding pocket that accommodates the JA-Ile molecule. pnas.orgnih.gov However, the binding affinity is significantly enhanced in the presence of its target substrate, a JAZ protein. nih.govpnas.org The hormone JA-Ile acts as a stabilizing agent—a "molecular glue"—that promotes and secures the physical interaction between COI1 and a conserved C-terminal region of the JAZ proteins known as the Jas motif. nih.govnih.gov This hormone-dependent formation of the COI1-JA-Ile-JAZ ternary complex is the critical event in jasmonate perception, initiating the subsequent signaling steps. nih.govresearchgate.net

JAZ Protein Repression and Degradation

In the absence of a stimulus, the jasmonate signaling pathway is held in a repressed state by the JAZ family of proteins. nih.govresearchgate.net These proteins act as transcriptional repressors, preventing the activation of jasmonate-responsive genes.

Interaction with Transcription Factors (e.g., MYC2)

JAZ proteins execute their repressive function by directly binding to and inhibiting a range of transcription factors. nih.govfrontiersin.org The most well-characterized of these are the basic helix-loop-helix (bHLH) transcription factors MYC2, MYC3, and MYC4. nih.govfrontiersin.org In the resting state (low JA-Ile levels), JAZ proteins are stable and sequester MYC2 and its homologs. nih.govfrontiersin.org This interaction prevents MYC2 from binding to the promoter regions of its target genes. nih.gov Furthermore, to enforce this repression, JAZ proteins recruit a co-repressor complex, which includes the adaptor protein Novel Interactor of JAZ (NINJA) and the transcriptional repressor TOPLESS (TPL), which can modify chromatin to maintain a transcriptionally silent state. nih.govfrontiersin.org

26S Proteasome-Mediated Degradation

Upon an increase in cellular JA-Ile levels due to stress or developmental signals, the hormone binds to the COI1-JAZ co-receptor. researchgate.netoup.com This binding event triggers the SCFCOI1 complex to polyubiquitinate the JAZ protein. nih.govresearchgate.net This chain of ubiquitin molecules serves as a recognition tag for the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. nih.govresearchgate.net The JAZ repressor is subsequently degraded by the 26S proteasome, a process confirmed by the stabilization of JAZ proteins in coi1 mutants or when treated with proteasome inhibitors. nih.govnih.gov

Downstream Gene Expression Regulation

The degradation of JAZ repressors is the pivotal switch that activates the jasmonate signaling pathway. oup.com With the JAZ proteins eliminated, the transcription factors they were repressing are liberated. nih.govfrontiersin.org Freed from inhibition, transcription factors like MYC2 can now bind to specific DNA sequences, such as the G-box motif, found in the promoters of jasmonate-responsive genes. pherobase.com

This leads to a large-scale transcriptional reprogramming, activating hundreds of genes involved in a wide array of physiological processes. nih.govnih.gov These downstream genes include those responsible for:

Plant Defense: Synthesis of anti-herbivory compounds like proteinase inhibitors and production of defenses against necrotrophic pathogens. mdpi.comnih.gov

Stress Responses: Regulation of responses to abiotic stresses such as drought and salinity. mdpi.com

Developmental Processes: Control of root growth, fertility, senescence, and trichome formation. mdpi.comnih.gov

The activation of these genes constitutes the plant's adaptive response, which is initiated by the perception of the JA-Ile signal.

Protein Class Function
COI1 F-box ProteinJA-Ile receptor; substrate recognition component of SCFCOI1. nih.gov
JAZ ZIM-domain ProteinTranscriptional repressor; binds to and inhibits MYC2. nih.gov
MYC2 bHLH Transcription FactorActivates expression of JA-responsive genes upon release from JAZ repression. frontiersin.org
NINJA Adaptor ProteinRecruits the TPL co-repressor to JAZ proteins. nih.gov
TPL Transcriptional Co-repressorMediates transcriptional repression through chromatin modification. frontiersin.org

Activation of Jasmonate-Responsive Genes

The degradation of JAZ repressors directly triggers the activation of a vast network of jasmonate-responsive genes. nih.gov This is accomplished through the release of a variety of transcription factors (TFs) that were previously held inactive by JAZ proteins. nih.gov Among the most well-characterized of these are the basic helix-loop-helix (bHLH) transcription factors, particularly MYC2. ucsd.edufrontiersin.org

Once liberated from JAZ-mediated repression, MYC2 and its close homologs, MYC3 and MYC4, can bind to specific DNA sequences, such as the G-box motif, in the promoters of target genes. nih.govpnas.orgnih.gov This binding initiates the transcription of early-response genes. These genes encode a range of proteins, including other transcription factors, enzymes involved in the biosynthesis of defense compounds (like phenylpropanoids and alkaloids), and proteins that modify cell wall structures. researchgate.netnih.govmdpi.com

For example, studies in Arabidopsis thaliana have shown that MeJA treatment leads to a rapid and coordinated transcriptional reprogramming. nih.gov Early response genes activated within 30 minutes to an hour include those encoding the JA biosynthesis pathway enzymes and key regulators like MYC2 and most JAZ genes themselves, indicating a feedback mechanism. nih.govnih.gov In a second, later wave of transcription, genes related to specific defense outputs and metabolic changes are induced. nih.gov The activation of these gene sets allows the plant to mount a tailored defense against pathogens or herbivores and to regulate developmental processes. mdpi.comfrontiersin.org

Transcription FactorFamilyRole in Gene ActivationTarget Gene Examples
MYC2 bHLHMaster regulator of many JA responses; activates and represses distinct gene sets. nih.govfrontiersin.orgnih.govVSP, JR1, JA biosynthesis genes, other TFs. nih.gov
MYC3/MYC4 bHLHAct partially redundantly with MYC2 to regulate JA-responsive genes. pnas.orgOverlapping targets with MYC2. pnas.org
ERF1 AP2/ERFIntegrates JA and ethylene (B1197577) signaling pathways for defense gene activation. nih.govPDF1.2, b-CHI. nih.gov
ORA47 AP2/ERFPositive regulator of the JA autoregulatory loop. nih.govJA biosynthesis genes. nih.gov

Transcriptional and Post-Translational Regulatory Networks

The jasmonate signaling pathway is not a simple linear switch but is fine-tuned by complex regulatory networks at both the transcriptional and post-translational levels. These networks ensure that the response to a stimulus like MeJA is appropriate in magnitude and duration.

Transcriptional Regulatory Networks: The regulation of the signaling components themselves is a key feature. As mentioned, the genes for MYC2 and many JAZ proteins are induced by MeJA, creating feedback loops. nih.gov The MYC2-induced expression of JAZ genes serves as a negative feedback mechanism, as the newly synthesized JAZ proteins can replenish the degraded repressors, thereby attenuating the signal. nih.gov Conversely, MYC2 also promotes the expression of JA biosynthesis genes, establishing a positive feedback loop to amplify the signal. pnas.org

Furthermore, a hierarchical transcriptional cascade exists. MYC2, once activated, can induce the expression of other "secondary" transcription factors from families such as AP2/ERF, WRKY, and other bHLH proteins. pnas.orgmdpi.combiotechmedjournal.com These secondary TFs then regulate their own sets of downstream genes, broadening and diversifying the plant's response. pnas.org Antagonistic regulation also occurs; for instance, the JAM1, JAM2, and JAM3 transcription factors, which are also bHLH proteins, act to negatively regulate JA responses, often in opposition to MYC2. oup.com

Post-Translational Regulatory Networks: The primary post-translational event is the SCFCOI1-mediated ubiquitination and subsequent proteasomal degradation of JAZ proteins, which is the core activation mechanism. nih.govnih.gov However, other modifications add further layers of control.

Alternative splicing of JAZ gene transcripts can generate protein variants that lack the full Jas motif required for interaction with COI1. nih.gov These truncated JAZ proteins are stable even in the presence of JA-Ile and can act as dominant repressors, providing a mechanism to maintain insensitivity to jasmonates in certain contexts. nih.govnih.gov

Phosphorylation is another crucial regulatory modification. For example, Mitogen-Activated Protein Kinases (MAPKs) can phosphorylate MYC2. oup.com This phosphorylation can have dual effects, such as enhancing the transactivation activity of MYC2 while also marking it for degradation, which helps to turn off the signal after an initial response. oup.comresearchgate.netnih.gov This provides a mechanism to prevent an overactive or prolonged defense response, which can be detrimental to plant growth. oup.com

Signal Amplification and Systemic Signaling

A key feature of the plant's response to localized threats, such as wounding or herbivore attack, is the ability to mount a defense in distal, untouched parts of the plant. (3R,7S)-Methyl jasmonate and the broader jasmonate pathway are central to this systemic signaling.

Signal Amplification: The jasmonate signal is amplified through a positive feedback loop. The initial perception of MeJA or JA-Ile leads to the activation of transcription factors like MYC2. pnas.org These transcription factors, in turn, upregulate the expression of genes encoding the enzymes for JA biosynthesis, such as Lipoxygenase (LOX), Allene (B1206475) Oxide Synthase (AOS), and Jasmonic Acid Carboxyl Methyltransferase (JMT). nih.govnih.govoup.com The JMT enzyme is particularly important as it catalyzes the formation of MeJA from JA. pnas.orgpnas.org The increased production of these enzymes leads to a surge in the synthesis of JA and MeJA, thus powerfully amplifying the initial signal. nih.govpnas.org Transgenic plants that overexpress the JMT gene accumulate higher levels of MeJA and show constitutive expression of defense genes, highlighting the importance of this amplification loop. pnas.orgpnas.org

Systemic Signaling: The amplified jasmonate signal is transmitted throughout the plant via two primary routes. First, jasmonates can be transported long distances through the plant's vascular system (phloem). nih.gov This allows a signal generated in a wounded leaf to travel to other leaves, roots, and developing tissues, preparing them for a potential attack. nih.gov

Physiological Roles of 3r,7s Methyl Jasmonate in Plant Development

Regulation of Vegetative Growth

(3R,7S)-Methyl jasmonate exerts significant control over the vegetative development of plants, influencing the growth of roots, the development of seedlings, and the aging of leaves. usp.brnih.gov These regulatory actions help shape the plant's architecture and manage its lifecycle in response to both internal and external cues.

Root Growth Inhibition and Development

One of the most well-documented roles of methyl jasmonate is the inhibition of root growth. wikipedia.orgnih.govoup.comdoi.org Increased concentrations of MeJA in the root system are known to activate specific genes that lead to the cessation of growth. wikipedia.org Exogenous application of MeJA to seedlings has a potent inhibitory effect on primary root elongation. doi.orgnih.gov Studies on Arabidopsis thaliana have shown that roots are particularly sensitive to jasmonates, often more so than the hypocotyl. mdpi.comsemanticscholar.org For instance, growing Arabidopsis seedlings on a medium containing just 0.1 µM MeJA can inhibit primary root growth by 50%. nih.gov

Beyond primary root growth, jasmonates also influence the formation of lateral and adventitious roots. oup.com Research indicates that jasmonic acid can enhance aluminum-induced root growth inhibition, highlighting its role in mediating responses to abiotic stress. oup.com

Table 1: Effect of Methyl Jasmonate (MeJA) on Root Growth in *Arabidopsis thaliana***

OrganismMeJA ConcentrationObserved EffectReference
Arabidopsis thaliana (Wild-Type)0.1 µM50% inhibition of primary root elongation. nih.gov
Arabidopsis thaliana (Wild-Type)≤0.5 nM (in conjunction with AlCl₃)Significantly enhanced the aluminum-induced inhibition of root growth. oup.com
Arabidopsis thaliana (Mutant jar1)Not specifiedDecreased sensitivity to MeJA-induced root elongation inhibition compared to wild-type. nih.gov

Hypocotyl and Seedling Development

Methyl jasmonate is a known inhibitor of seedling and hypocotyl elongation. nih.govmdpi.comsemanticscholar.org Exogenously applied MeJA has been shown to suppress hypocotyl elongation in Arabidopsis seedlings under various light conditions. nih.govresearchgate.net This inhibitory effect is particularly pronounced under red light and is dependent on the photoreceptor phytochrome (B1172217) B (phyB), indicating a complex interaction between jasmonate signaling and light perception pathways. nih.gov While the isoleucine conjugate of jasmonic acid, (+)-7-iso-JA-L-Ile, is a potent inhibitor of root development, MeJA often shows a stronger inhibitory effect on hypocotyl elongation. nih.gov

Table 2: Research Findings on MeJA and Hypocotyl/Seedling Growth**

OrganismConditionFindingReference
Arabidopsis thalianaGrowth under red lightMeJA suppression of hypocotyl elongation is particularly effective. nih.gov
Arabidopsis thalianaComparison with JA-IleMeJA has a stronger inhibitory effect on hypocotyl elongation than (+)-7-iso-JA-L-Ile. nih.gov
Barley (Hordeum vulgare)Treatment with 2.5 × 10⁻⁴ M JAReduced seedling growth. doi.org

Leaf Senescence and Chlorophyll (B73375) Degradation

Methyl jasmonate is a potent promoter of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and their remobilization to other parts of the plant. wikipedia.orgusp.brnih.govdoi.org Exogenous application of MeJA can induce premature senescence symptoms, such as visible yellowing and chlorophyll loss, in the leaves of numerous plant species. oup.commdpi.comresearchgate.net This process is highly regulated at the molecular level. nih.gov

The promotion of senescence by MeJA requires a functional JA-signaling pathway, with the F-box protein CORONATINE INSENSITIVE 1 (COI1) being an essential component. nih.govoup.comnih.gov MeJA treatment leads to the upregulation of numerous senescence-associated genes (SAGs). oup.comnih.gov It also activates genes encoding key enzymes in the chlorophyll degradation pathway, such as PHEOPHORBIDE A OXYGENASE (PAO) and STAY-GREEN (SGR1), leading to the breakdown of this vital photosynthetic pigment. oup.commdpi.com Conversely, JAZ proteins, which are repressors of jasmonate signaling, act as negative regulators of leaf senescence. nih.govoup.comfrontiersin.org

Table 3: Key Genes Involved in MeJA-Induced Leaf Senescence**

Gene/ProteinFunctionResponse to MeJA/JAReference
COI1F-box protein; core component of JA receptor complex.Required for JA-induced senescence. coi1 mutants are insensitive. nih.govoup.comnih.gov
SAGs (e.g., SAG12)Senescence-Associated Genes.Expression is induced, promoting the senescence program. oup.comnih.gov
SGR1Chlorophyll degradation gene.Expression is substantially boosted, leading to chlorophyll loss. mdpi.com
PAOPheophorbide a oxygenase; chlorophyll degradation enzyme.Expression is boosted, contributing to leaf yellowing. oup.commdpi.com
JAZ proteins (e.g., JAZ4, JAZ7, JAZ8)Repressors of JA signaling.Act as negative regulators; their presence can delay senescence. nih.govoup.com

Control of Reproductive Development

This compound plays a critical and often dual role in the transition from vegetative growth to reproduction. It influences when a plant flowers, the structure of its flowers, and, most critically, the development and viability of its pollen. wikipedia.orgnih.govoup.com

Flowering Time and Flower Morphology

The effect of methyl jasmonate on flowering time can vary between plant species. wikipedia.org In Arabidopsis, jasmonates are generally considered to delay the transition from vegetative to reproductive growth. nih.govoup.com This inhibition is mediated through the COI1-JAZ signaling pathway, which ultimately represses the transcription of the key flowering-time gene FLOWERING LOCUS T. nih.govoup.com

In contrast, studies on oilseed rape (Brassica napus) have shown that exogenous MeJA can promote earlier flowering. nih.govresearchgate.net This effect, however, is dependent on the specific cultivar and the concentration of MeJA applied. nih.govresearchgate.net High concentrations of MeJA have also been observed to produce a variety of floral abnormalities, such as sterile flowers with extra whorls of sepals, indicating that precise regulation of jasmonate levels is crucial for normal flower development. nih.govresearchgate.net

Table 4: Effects of Methyl Jasmonate on Flowering**

OrganismObserved EffectMechanism/NoteReference
Arabidopsis thalianaInhibition/delay of flowering.Mediated by COI1-JAZ repression of FLOWERING LOCUS T. nih.govoup.com
Oilseed rape (Brassica napus)Promotion of early flowering.Effect is dependent on genotype and MeJA concentration. nih.govresearchgate.net
Oilseed rape (Brassica napus)Induction of abnormal flower morphologies.Occurs at high concentrations (e.g., 100 µM). nih.govresearchgate.net

Pollen Development and Fertility

Jasmonates are indispensable for male fertility in many plant species. usp.brpnas.org The entire process of reproductive success, from pollen maturation and anther dehiscence (the opening of the anther to release pollen) to filament elongation, is dependent on proper jasmonate signaling. nih.govtandfonline.com In rice, jasmonate levels, particularly the active form JA-Ile, accumulate in the spikelets and peak at anthesis (the period of full bloom), with the majority being localized in the stamens. oup.com

Plants with mutations in jasmonate biosynthesis or signaling pathways are often male-sterile due to defects in pollen development. pnas.orgnih.gov These defects can often be reversed by the external application of methyl jasmonate. nih.gov Research in specific male-sterile rice lines has demonstrated that spraying the plants with MeJA can successfully restore pollen viability. nih.govresearchgate.net This highlights the pivotal role of this compound and its derivatives in ensuring the successful completion of the plant's reproductive cycle. nih.govresearchgate.net

Table 5: Role of Methyl Jasmonate in Pollen Development and Fertility**

Organism/SystemKey FindingQuantitative DataReference
Arabidopsis and Rice mutants (e.g., opr3)Mutants defective in JA biosynthesis are male-sterile.Sterility is rescued by exogenous application of JA. pnas.orgnih.gov
PGMS Rice Lines (NK58S, D52S)Exogenous MeJA spraying can reverse male sterility.Achieved 12.91–63.53% changes in pollen fertility. nih.govresearchgate.net
Rice (Wild-Type)JA and JA-Ile levels peak in spikelets at anthesis.- oup.com

Fruit Ripening and Maturation Processes

This compound, often referred to in literature alongside its isomers as methyl jasmonate (MeJA), plays a complex role in the ripening and maturation of fruits. researchgate.netresearchgate.net Endogenous levels of jasmonates fluctuate during fruit development, and external application can significantly influence the ripening process. researchgate.net

In non-climacteric fruits like strawberries (Fragaria ananassa), the role of jasmonates is particularly evident. Research has isolated and identified the specific stereoisomers (3R,7S)-(+)-methyl epi-jasmonate and (3R,7R)-(−)-methyl jasmonate. acs.orgacs.org In the 'Kent' strawberry cultivar, the concentration of these methyl jasmonates is highest in immature green fruits and decreases as the fruit ripens and becomes overripe. acs.orgacs.org This suggests that while high levels are present early in development, a decrease might be necessary for the completion of ripening. However, exogenous application of MeJA has been shown to accelerate ripening in strawberries by enhancing the expression of genes associated with pigment development, sugar metabolism, fruit softening, and hormone synthesis. researchgate.net

In climacteric fruits such as apples and tomatoes, MeJA's influence is often linked to the production of ethylene (B1197577), another key ripening hormone. wikipedia.orgacs.org In pre-climacteric apples, MeJA treatment stimulates the production of ethylene and volatile compounds, suggesting it helps initiate the ripening cascade. acs.org Similarly, in tomatoes, the accelerated ripening effect of MeJA is associated with the promotion of ethylene production and the expression of related genes. researchgate.net

The table below summarizes research findings on the effects of methyl jasmonate on the ripening of various fruits.

Fruit SpeciesKey Research Findings on Methyl Jasmonate's Role in Ripening
Strawberry (Fragaria ananassa)Endogenous levels of this compound are highest in immature fruit and decrease with ripening. acs.orgacs.org Exogenous MeJA application accelerates ripening by upregulating genes for color, sugar metabolism, and softening. researchgate.net
Apple (Malus domestica)In pre-climacteric fruit, MeJA stimulates the production of ethylene and volatile esters, helping to initiate the ripening process. acs.org
Tomato (Solanum lycopersicum)MeJA treatment promotes ripening by increasing ethylene production and the expression of ethylene-related genes. researchgate.net
Peach (Prunus persica)MeJA regulates the accumulation of anthocyanins and volatile compounds, contributing to the overall development and ripening process. researchgate.net

Other Developmental Processes

Beyond fruit ripening, this compound is involved in several other distinct plant developmental phenomena.

Tendril Coiling Responses

One of the classic and most potent effects of jasmonates is the induction of tendril coiling. usp.br Mechanical stimulation of tendrils, as occurs when they contact a support structure, triggers a signaling cascade that results in coiling. This compound and its precursor, jasmonic acid, have been identified as powerful inducers of this response. acs.orgusp.brpnas.org

Studies on Bryonia dioica have shown that jasmonates can mimic the effect of mechanical touch, causing tendrils to coil rapidly. nih.gov This response highlights the role of jasmonates as key signaling molecules in plant mechanoperception, translating a physical stimulus into a developmental change. The volatile nature of methyl jasmonate suggests it could also act as an airborne signal, potentially coordinating responses within the plant. acs.orgusp.br

Apical Hook Formation

During germination in darkness (skotomorphogenesis), dicotyledonous seedlings form an apical hook, a curved structure that protects the delicate shoot apical meristem as it pushes through the soil. oup.comuniprot.org Jasmonates, including methyl jasmonate, act as inhibitors of apical hook formation. plantarchives.orgoup.com

This inhibitory effect is mediated through a well-defined signaling pathway. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factors MYC2, MYC3, and MYC4. plantarchives.orgoup.com In the presence of jasmonates, JAZ proteins are degraded, releasing MYC transcription factors. These MYC proteins then repress the expression of genes essential for hook formation, such as HOOKLESS1 (HLS1). oup.comusp.br

Furthermore, the jasmonate signaling pathway interacts antagonistically with hormones that promote hook formation, such as ethylene and brassinosteroids. oup.comuniprot.orgusp.br For instance, MYC2 can interact directly with the brassinosteroid-activated transcription factor BZR1, disrupting its function and thereby repressing hook development. uniprot.org It also represses the ethylene-stabilized transcription factor EIN3, further contributing to the inhibition of hook curvature. oup.comusp.br

The key molecular players in the jasmonate-mediated inhibition of apical hook formation are outlined in the table below.

ComponentTypeRole in Apical Hook Formation
This compound PhytohormoneInhibits apical hook formation. oup.com
COI1 F-box Protein (JA Receptor)Essential for perceiving the jasmonate signal that leads to inhibition. plantarchives.org
JAZ proteins Repressor ProteinsRepress transcription factors; degraded in the presence of JA. oup.com
MYC2, MYC3, MYC4 Transcription FactorsReleased upon JAZ degradation; repress genes required for hook formation and antagonize pro-hook hormones. oup.comoup.com
HLS1 N-acetyltransferase-like proteinA key gene for hook curvature; its expression is downregulated by the JA pathway. oup.comusp.br
EIN3 Transcription FactorPromotes hook formation; its activity is repressed by the JA pathway. oup.comusp.br
BZR1 Transcription FactorPromotes hook formation; its activity is inhibited by MYC2. uniprot.org

Stomatal Closure Regulation

This compound is a potent regulator of stomatal aperture, inducing stomatal closure in a wide range of plant species. ibs.re.krsci-hub.se This response is a critical part of a plant's defense against pathogens and its management of water loss during drought stress. sci-hub.semedcraveonline.com

The signaling cascade for MeJA-induced stomatal closure is initiated by the perception of the hormone, which, like other jasmonate responses, requires the COI1 receptor. ibs.re.kr A key event following perception is the production of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), in the guard cells. nih.govnih.gov

This increase in ROS is a central part of the signaling pathway. Several protein kinases, including the mitogen-activated protein kinases MPK9 and MPK12, are positive regulators of this process. ibs.re.kr These kinases function upstream of the activation of S-type anion channels in the guard cell plasma membrane. ibs.re.kr The efflux of anions through these channels leads to membrane depolarization, subsequent outflow of potassium ions, loss of turgor pressure in the guard cells, and ultimately, stomatal closure. Catalases, which break down H₂O₂, act as negative regulators, and mutants lacking catalase activity show a potentiated stomatal closure response to MeJA. nih.gov

The primary components of the MeJA signaling pathway in guard cells are summarized in the table below.

ComponentTypeRole in Stomatal Closure Regulation
This compound PhytohormoneInduces stomatal closure. ibs.re.kr
COI1 F-box Protein (JA Receptor)Perceives the MeJA signal, initiating the downstream cascade. ibs.re.kr
Hydrogen Peroxide (H₂O₂) Reactive Oxygen SpeciesActs as a key second messenger; its production is induced by MeJA. nih.govnih.gov
MPK9 / MPK12 Mitogen-Activated Protein KinasesPositively regulate the signaling pathway leading to closure. ibs.re.kr
S-type Anion Channels Ion ChannelsActivated downstream of the kinase cascade, leading to ion efflux and loss of turgor. ibs.re.kr
Catalases (CATs) EnzymesNegatively regulate the pathway by degrading H₂O₂. nih.gov

Role of 3r,7s Methyl Jasmonate in Plant Defense Responses

Defense Against Biotic Stressors

(3R,7S)-Methyl jasmonate, often referred to generally as methyl jasmonate (MeJA) in literature, plays a central role in mediating plant defenses against various biotic stressors, including herbivorous insects and pathogenic microbes. researchgate.netsci-hub.seoup.com Its application can trigger a cascade of defensive responses, enhancing the plant's ability to resist and tolerate attacks. nih.govwikipedia.org

Herbivore Resistance Mechanisms

Upon attack by herbivores, plants can produce this compound, which acts as an internal signal and can also be released into the air to warn neighboring plants. nih.govwikipedia.org This signaling initiates a variety of defense strategies aimed at deterring or harming the feeding herbivore. inrae.fr

Induction of Protease Inhibitors

One of the well-documented responses to this compound is the synthesis and accumulation of protease inhibitors. nih.govwikipedia.org These proteins interfere with the digestive processes of insects by inhibiting the activity of proteases in their gut. wikipedia.orgtandfonline.com This disruption can lead to reduced nutrient absorption, slowed growth, and can discourage further feeding. wikipedia.orginrae.fr

Research has demonstrated that airborne methyl jasmonate can induce the production of protease inhibitors in the leaves of tomato plants and other species, even in plants not directly under attack. nih.govpnas.org This interplant communication demonstrates the compound's role as a long-distance signal to prime defenses in nearby plants. nih.gov For instance, when sagebrush, which naturally contains methyl jasmonate, is incubated near tomato plants, the tomato plants begin to accumulate protease inhibitors. nih.gov

Table 1: Effect of Airborne Methyl Jasmonate on Protease Inhibitor I Accumulation in Tomato Leaves

TreatmentProtease Inhibitor I (µg/g of tissue)
Control (Air Only)25
Methyl Jasmonate Vapor125
Data derived from studies on the effect of airborne methyl jasmonate on proteinase inhibitor synthesis. pnas.org
Biosynthesis of Secondary Defense Metabolites

This compound is a potent elicitor of secondary metabolite biosynthesis, which encompasses a vast array of chemical compounds that are toxic, anti-digestive, or repellent to herbivores. mdpi.commdpi.commpg.de These compounds are often specific to certain plant families and play a direct role in chemical defense.

Nicotine (B1678760) and other Alkaloids : In tobacco plants, methyl jasmonate treatment can induce the production of nicotine, a potent neurotoxin to many insects. wikipedia.org More broadly, jasmonates are known to trigger the synthesis of various alkaloids, which can disrupt DNA replication, protein synthesis, and neuronal signaling in herbivores. researchgate.netnih.gov

Phytoalexins : These are antimicrobial and often anti-insect compounds that are produced by plants following stress, including herbivory. wikipedia.org Methyl jasmonate is a key signal for the accumulation of various phytoalexins, which can deter feeding. mpg.de

Terpenoids : This large and diverse class of compounds includes many that function in plant defense. Methyl jasmonate treatment has been shown to increase the accumulation of various terpenoids. mpg.denih.gov For example, in Norway spruce, it induces the production of monoterpenes and diterpene resin acids, which are key components of the tree's defensive resin. nih.govnih.gov In peppermint, it can enhance the production of monoterpenes like menthone. mpg.de

Glucosinolates : Found in members of the Brassicaceae family (e.g., cabbage, broccoli), these sulfur-containing compounds break down into toxic products when plant tissue is damaged by a feeding herbivore. nih.gov Jasmonate signaling is crucial for regulating the biosynthesis of glucosinolates. mdpi.comnih.gov

Table 2: Examples of Secondary Metabolites Induced by Methyl Jasmonate

Plant FamilyCompound ClassSpecific Example(s)Reference(s)
Solanaceae (Tobacco)AlkaloidNicotine wikipedia.org
Fabaceae (Licarice)SaponinSoyasaponin rhhz.net
Pinaceae (Spruce)TerpenoidMonoterpenes, Diterpenes nih.govnih.gov
Brassicaceae (Cabbage)GlucosinolateVarious nih.gov
Lamiaceae (Peppermint)TerpenoidMenthone, Pulegone mpg.de
Traumatic Resin Duct Production

In coniferous trees, resin is a critical physical and chemical barrier against herbivores, particularly bark beetles. nih.govnih.gov Methyl jasmonate has been shown to be a powerful inducer of traumatic resin ducts—newly formed structures in the xylem (wood) that produce and store large quantities of oleoresin. nih.govnih.govresearchgate.net This response, which can be thought of as a "vaccination," bolsters the tree's defensive capacity against future attacks. wikipedia.org

Studies on Norway spruce (Picea abies) have demonstrated that applying methyl jasmonate to the stems leads to the formation of these traumatic ducts and a significant increase in the accumulation of terpenoid resin components. nih.govnih.govoup.com This induced defense has been correlated with increased resistance to bark beetles and their associated fungi. mpg.de

Pathogen Defense Mechanisms

The jasmonate signaling pathway, in which this compound is a key component, is crucial for defending against certain types of plant pathogens. hep.com.cnoup.com

Resistance to Necrotrophic Fungi

This compound is particularly important in the defense against necrotrophic fungi—pathogens that kill host tissues and then feed on the dead matter. hep.com.cnpnas.orgnih.gov When a plant detects a necrotrophic fungus, the jasmonate signaling pathway is strongly activated. hep.com.cnnih.gov

This activation leads to the expression of various defense-related genes, such as those encoding Plant Defensin (B1577277) 1.2 (PDF1.2) and pathogenesis-related (PR) proteins. hep.com.cnencyclopedia.pub These proteins have antimicrobial properties that can inhibit the growth and spread of the fungus. Exogenous application of methyl jasmonate has been shown to enhance resistance against several necrotrophic fungal species, including Botrytis cinerea and Alternaria brassicicola. hep.com.cnoup.compnas.org The defense response mediated by jasmonates against necrotrophs is often more effective than other defense signaling pathways. hep.com.cn

Antibacterial Effects

This compound (MeJA) plays a significant role in bolstering plant defense against bacterial pathogens. Rather than acting as a direct antimicrobial agent, MeJA functions primarily as a chemical elicitor, instigating the plant's innate defense mechanisms. nih.gov When applied to plants, MeJA has been demonstrated to effectively inhibit bacterial growth by inducing systemic resistance. wikipedia.org This response involves the upregulation of genes responsible for synthesizing a variety of defense-related chemicals. tandfonline.com

Interestingly, the effectiveness of the jasmonate signaling pathway in antibacterial defense is highlighted by the strategies some virulent pathogens have evolved to manipulate it. For example, certain strains of the bacterium Pseudomonas syringae produce a molecule called coronatine, which is a structural mimic of the active form of jasmonate. oup.com By activating the jasmonate signaling pathway, the pathogen can suppress the plant's primary salicylic (B10762653) acid-mediated defense, thereby facilitating infection. oup.com This evolutionary arms race underscores the central role of the jasmonate pathway, in which MeJA is a key signaling molecule, in mediating antibacterial responses.

Interplant Communication and Airborne Signaling

This compound is a key mediator in communication between plants, particularly in response to localized threats. As a volatile organic compound (VOC), it can travel through the air, carrying warning signals from a stressed plant to its neighbors. wikipedia.org

Emission of Volatile this compound

When a plant experiences stress, particularly from wounding or herbivore attacks, it ramps up the production of jasmonic acid and its volatile ester, this compound. wikipedia.org This volatile compound is then released into the surrounding atmosphere, often through the stomata, the small pores on the leaf surface. tandfonline.com This emission serves as an airborne alarm, signaling the presence of a threat to other parts of the same plant as well as to adjacent, unharmed plants. wikipedia.orgtandfonline.com The production of MeJA is part of a sophisticated defense strategy, turning a localized attack into a trigger for broader, community-wide defensive posturing. bohrium.com

Perception and Priming of Neighboring Plants

Neighboring plants perceive the airborne this compound signal primarily through their stomata or by diffusion across the leaf cell cytoplasm. wikipedia.org This perception triggers a state of readiness known as "priming." A primed plant does not necessarily activate its full suite of defenses immediately, which would be energetically costly. Instead, it prepares its defense systems for a faster and more robust response should it also be attacked. nih.gov

Response to Abiotic Stressors

This compound is integral to how plants respond to non-living environmental challenges, known as abiotic stressors. Its signaling role helps plants adapt to conditions such as drought, osmotic shock, and UV radiation. tandfonline.comoup.com

Drought Stress Tolerance

Jasmonates are recognized as key signaling molecules in the plant response to water deficit. oup.com this compound, in particular, has been shown to mitigate the negative effects of drought. One of its roles is to help preserve the integrity of cellular components under water stress. oup.com Research on purple basil has indicated that MeJA application can alleviate drought stress by enhancing photosynthesis and the production of secondary metabolites. bohrium.com

Modulation of Antioxidant Systems

A primary mechanism through which this compound confers tolerance to drought and other abiotic stresses is by modulating the plant's antioxidant systems. frontiersin.org Abiotic stress often leads to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cells. MeJA helps to counteract this oxidative stress by inducing a transcriptional reprogramming that boosts the synthesis of protective molecules. oup.com

MeJA treatment has been shown to enhance the activity of both enzymatic and non-enzymatic antioxidant systems. nih.gov This includes increasing the levels of phenolic compounds and flavonoids, which have potent antioxidant properties. frontiersin.org Furthermore, MeJA can stimulate the de novo biosynthesis of L-ascorbic acid (Vitamin C), a crucial antioxidant that was shown to be better retained in water-stressed plants treated with MeJA. oup.com Studies in Chinese chives demonstrated that MeJA application increased antioxidant activity as measured by DPPH, FRAP, and ABTS assays. frontiersin.org By regulating these antioxidant systems, MeJA helps maintain cellular redox balance and protects the plant from stress-induced damage. oup.com

Interactive Data Table: Effects of Methyl Jasmonate (MeJA) on Plant Antioxidant Systems

Plant SpeciesMeJA ConcentrationObserved Effect on Antioxidant SystemSource
Chinese Chive (Allium tuberosum)500 µMSignificantly increased DPPH, FRAP, and ABTS antioxidant activity. frontiersin.org
Plum (Prunus salicina)0.5 mMIncreased non-enzymatic and enzymatic antioxidant activity during postharvest storage. nih.gov
Arabidopsis (Arabidopsis thaliana) Cell Culture50 µMStimulated the biosynthesis of L-ascorbic acid (Vitamin C). oup.com
Thyme (Thymus vulgaris)100 µMIncreased total phenolic and flavonoid content. nih.gov
Osmolyte Accumulation (e.g., Proline, Glycine (B1666218) Betaine)

In response to osmotic stress caused by factors like drought and high salinity, plants accumulate compatible solutes, or osmolytes, to maintain cellular turgor and protect cellular structures without interfering with metabolic processes. scirp.orgnih.gov Methyl jasmonate plays a significant role in stimulating the synthesis of these protective compounds, notably proline and glycine betaine (B1666868). doi.orgnih.gov

Research has demonstrated that priming seeds with methyl jasmonate effectively enhances the accumulation of proline in several varieties of Brassica oleracea (broccoli, cabbage, and cauliflower). connectjournals.com Similarly, in maize plants subjected to water stress, treatment with MeJA led to a marked increase in proline content. scirp.org The accumulation of proline is a key adaptive response, acting as an osmoprotectant and a scavenger of free radicals. nih.gov

The influence of methyl jasmonate extends to glycine betaine, another crucial osmolyte that stabilizes membranes and proteins under stress. nih.govfrontiersin.org Studies on watermelon cell lines under osmotic stress revealed that MeJA signaling is directly linked to glycine betaine biosynthesis. nih.gov MeJA was found to be highly effective at inducing the expression of the genes encoding choline (B1196258) monooxygenase (CMO) and betaine aldehyde dehydrogenase (BADH), the two key enzymes in the glycine betaine synthesis pathway. nih.gov Furthermore, in Poncirus trifoliata, the master regulator of jasmonate signaling, MYC2, directly activates the PtrBADH-l gene, leading to increased production of glycine betaine and enhanced cold tolerance. encyclopedia.pub

Table 1: Effect of Methyl Jasmonate (MeJA) on Osmolyte Accumulation in Various Plant Species

Plant Species Osmolyte Stress Condition Key Finding Reference
Brassica oleracea Proline, Glycine Betaine N/A (Priming) MeJA priming increased proline content in all tested varieties and glycine betaine in the capitata variety. connectjournals.com
Zea mays (Maize) Proline Water Stress MeJA treatment significantly increased proline accumulation. scirp.org
Citrullus lanatus (Watermelon) Glycine Betaine Osmotic Stress MeJA induced the expression of genes (ClCMO, ClBADH) for glycine betaine synthesis. nih.gov
Poncirus trifoliata Glycine Betaine Cold Stress The JA signaling regulator MYC2 activates the PtrBADH-l gene, boosting glycine betaine production. encyclopedia.pub

Salinity Stress Adaptation

Soil salinity is a major abiotic stress that severely limits crop productivity by causing osmotic stress and ion toxicity. nih.gov Jasmonates have emerged as critical phytohormones in mediating plant adaptation to saline conditions. nih.govresearchgate.net The application of methyl jasmonate has been shown to bolster plant defenses against high salinity through several mechanisms. doi.orgnih.gov

One of the primary adaptive strategies induced by MeJA is the enhancement of antioxidant systems and the reduction of toxic ion uptake. doi.org In soybean plants under salt stress, MeJA stimulated the biosynthesis of proline and increased the activity of antioxidant enzymes like catalase and peroxidase. doi.org Research on grapevines demonstrated that MeJA application improved stress resistance and fruit quality while concurrently decreasing the concentration of sodium ions in the plant tissues. mdpi.com In salt-tolerant varieties of rice and wheat, the exogenous application of jasmonic acid significantly reduced the uptake of sodium ions (Na⁺) at the root surface. nih.gov By antagonizing the adverse effects of osmotic stress and regulating ion transport, MeJA helps maintain cellular homeostasis and mitigates the damaging effects of salinity. sci-hub.seresearchgate.net

Heavy Metal and Metalloid Stress Mitigation

Contamination of soil and water with heavy metals and metalloids like lead (Pb), cadmium (Cd), and arsenic (As) poses a severe threat to plant health and food safety. nih.gov Methyl jasmonate is involved in enhancing plant tolerance to these toxic elements by limiting their uptake and coordinating detoxification pathways. nih.govuems.brdntb.gov.ua

Numerous studies have confirmed that MeJA can reduce the accumulation of heavy metals in plant tissues. nih.gov For instance, treating rice plants with MeJA lessened the translocation of lead from the roots to the shoots. nih.gov In Brassica napus cultivars exposed to arsenic, MeJA application significantly lowered the arsenic content in both roots and leaves. frontiersin.org Similarly, in studies with Kandelia obovata, MeJA treatment inhibited the absorption of cadmium in the stems, thereby reducing damage to the photosynthetic system. uems.br This reduction in metal uptake is partly attributed to MeJA's ability to induce stomatal closure, which reduces transpiration and, consequently, the movement of metals through the xylem. pjoes.com

A key aspect of MeJA-mediated heavy metal tolerance is its ability to regulate the genes controlling ion transport and sequestration. nih.govdntb.gov.ua Research on rice plants under lead stress revealed that MeJA application modulated the expression of a suite of genes critical for metal detoxification. nih.gov These included genes for heavy metal-transporting P1B-ATPases (HMAs), which are involved in transporting heavy metals across membranes, as well as genes for phytochelatin (B1628973) synthases (PCS1, PCS2) and an ATP-binding cassette transporter (ABCC1). nih.govmdpi.com Phytochelatins are peptides that chelate heavy metals, and the resulting complexes are transported into the vacuole for sequestration by ABCC-type transporters. By upregulating these genes, MeJA helps to immobilize lead within the root cells, preventing its translocation to the aerial parts of the plant where it could cause more significant damage. nih.govmdpi.com

Table 2: Research Findings on MeJA-Mediated Heavy Metal and Metalloid Mitigation

Plant Species Metal/Metalloid Key Findings Reference
Oryza sativa (Rice) Lead (Pb) MeJA reduced Pb translocation to shoots by modulating the expression of HMA, PCS, and ABCC1 genes, immobilizing Pb in roots. nih.govmdpi.com
Brassica napus Arsenic (As) MeJA application significantly reduced As content in both leaves and roots. frontiersin.org
Kandelia obovata Cadmium (Cd) MeJA inhibited Cd absorption in the stem, reducing damage to the photosynthetic apparatus. uems.br
Wolffia arrhiza Lead (Pb) Jasmonic acid reduced the translocation of Pb from roots to shoots. pjoes.com

Thermal Stress and Light Stress Responses

Plants are subject to damage from extreme temperatures and excessive light. Methyl jasmonate is a component of the signaling network that helps plants respond to both thermal and light stress. frontiersin.orgnih.gov

The role of jasmonates in temperature stress is well-established. encyclopedia.pubfrontiersin.orgresearchgate.net Exogenous application of MeJA has been shown to improve freezing tolerance in Arabidopsis seedlings. frontiersin.org Conversely, blocking jasmonate biosynthesis makes the plants more sensitive to freezing. frontiersin.org At the other end of the spectrum, MeJA also contributes to thermotolerance against heat stress. frontiersin.org The hormone helps maintain cell viability in heat-stressed plants, demonstrating its versatile role in adapting to a range of temperatures. frontiersin.org

The interaction of MeJA with light stress responses is more complex. High light can lead to photo-oxidative damage. nih.gov Plants typically respond by upregulating the expression of Early Light-Inducible Proteins (ELIPs), which are thought to have a protective function. nih.gov However, a study in barley found that while MeJA treatment induced symptoms of light stress, it simultaneously down-regulated the expression of ELIPs at both the transcript and protein levels. nih.gov This repression of ELIPs by MeJA occurred even as the leaves showed signs of increased photoinhibition, suggesting that the jasmonate signaling pathway can override certain light-induced protective responses. nih.gov

Oxidative Stress Management

A common consequence of most abiotic stresses is the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals, which can cause widespread damage to cells. nih.govfrontiersin.org A central role of methyl jasmonate in stress tolerance is the mitigation of this oxidative stress by activating the plant's antioxidant defense systems. sci-hub.seresearchgate.net

Application of MeJA enhances the activity of various antioxidant enzymes. nih.govfrontiersin.org In Brassica napus plants under arsenic stress, MeJA treatment minimized oxidative damage by reducing the levels of ROS and boosting the gene expression and activity of key enzymes, including superoxide dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and peroxidase (POD). frontiersin.org Similarly, in Arabidopsis, MeJA application increased the total activity of CAT, POD, SOD, and glutathione (B108866) reductase (GR). nih.gov This enhanced enzymatic capacity allows the plant to efficiently scavenge harmful ROS, thereby protecting cellular components like membranes and proteins from oxidative damage and maintaining cellular function under stressful conditions. researchgate.netfrontiersin.org

Table 3: Impact of Methyl Jasmonate (MeJA) on Antioxidant Enzyme Activity Under Stress

Plant Species Stress Condition Enzymes with Increased Activity Key Outcome Reference
Brassica napus Arsenic (As) SOD, CAT, APX, POD Minimized oxidative stress and reduced ROS levels. frontiersin.org
Arabidopsis thaliana Salinity CAT, POD, SOD, GR Increased total antioxidant enzyme activity. nih.gov
Capsicum frutescens Cadmium (Cd) SOD, CAT Decreased lipid peroxidation and MDA concentrations. pjoes.com
Glycine max (Soybean) Salinity Catalase, Peroxidase, Ascorbate peroxidase Alleviation of salt toxicity. doi.org
Reactive Oxygen Species (ROS) Regulation

This compound is a key signaling molecule in the complex network that governs plant responses to stress, which often involves the generation of reactive oxygen species (ROS). scielo.brscielo.br ROS, such as hydrogen peroxide (H₂O₂), superoxide anions (O₂⁻), and hydroxyl free radicals (•OH), are produced as byproducts of normal cellular metabolism, but their levels can increase dramatically under stress conditions. scielo.br While excessive ROS can cause oxidative damage to cellular components, they also function as important signaling molecules in plant defense pathways. mdpi.comnih.gov

The application of methyl jasmonate has been shown to induce ROS accumulation in plants. scielo.brscielo.br This controlled burst of ROS can act as a signal to activate downstream defense mechanisms. mdpi.com For instance, in Ricinus communis leaves, treatment with methyl jasmonate led to an accumulation of ROS. scielo.brscielo.br Similarly, in Arabidopsis protoplasts, methyl jasmonate treatment triggered the generation of H₂O₂. oup.com This induced oxidative stress is a critical component of the plant's defense strategy, initiating a cascade of responses to fend off pathogens or adapt to abiotic stress. nih.gov

The interaction between jasmonates and other plant hormones, such as salicylic acid (SA), is crucial in modulating ROS signaling. researchgate.net Research indicates that jasmonic acid and salicylic acid can have opposing effects on the ROS wave, with JA sometimes suppressing it while SA enhances it, highlighting a complex regulatory interplay. mdpi.comresearchgate.net This dynamic interaction allows plants to fine-tune their defense responses to specific threats.

Enzymatic and Non-Enzymatic Antioxidant Capacity Enhancement

To counteract the potentially damaging effects of elevated ROS levels, plants possess a sophisticated antioxidant defense system composed of both enzymatic and non-enzymatic components. scielo.br this compound has been demonstrated to enhance the capacity of this system, thereby protecting the plant from oxidative damage while still allowing ROS to function in signaling. doi.orgfrontiersin.org

Enzymatic Antioxidants:

The primary enzymatic antioxidants in plants include superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX), and guaiacol (B22219) peroxidase (GPX). scielo.brscielo.br Methyl jasmonate treatment has been shown to modulate the activities of these enzymes in various plant species.

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. scielo.br The effect of methyl jasmonate on SOD activity can vary depending on the plant species and the duration of treatment. For example, in Ricinus communis, methyl jasmonate treatment resulted in a significant decrease in the activity of one Mn-SOD isoform after 24 and 48 hours. scielo.brscielo.br Conversely, in perennial ryegrass under heat stress, exogenous methyl jasmonate increased SOD activity. frontiersin.org Studies on maize seedlings also showed that methyl jasmonate could increase SOD activity under certain stress conditions. scialert.netscirp.org

Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen. scielo.br Methyl jasmonate has been observed to have a transient effect on CAT activity in some cases. In Ricinus communis, CAT activity initially decreased after treatment but returned to control levels after 12 hours. scielo.brscielo.br In other studies, such as with perennial ryegrass and maize, methyl jasmonate application led to an increase in CAT activity, enhancing the plant's ability to scavenge H₂O₂. frontiersin.orgscirp.org

Ascorbate Peroxidase (APX) and Guaiacol Peroxidase (GPX): These peroxidases also play a role in detoxifying H₂O₂. scielo.brscielo.br In Ricinus communis, APX activity increased following methyl jasmonate treatment, while GPX activity showed a transient response. scielo.br Similarly, in perennial ryegrass, methyl jasmonate application boosted the activities of both APX and peroxidase (POD). frontiersin.org

The following table summarizes the effects of methyl jasmonate on key antioxidant enzymes in different plant species based on research findings.

Plant SpeciesStress ConditionEffect on SOD ActivityEffect on CAT ActivityEffect on APX/POD ActivityReference
Ricinus communisMethyl Jasmonate TreatmentDecreased (Mn-SOD isoform)Transient decrease, then recoveryAPX increased, GPX transient scielo.brscielo.br
Perennial ryegrass (Lolium perenne)Heat StressIncreasedIncreasedIncreased frontiersin.org
Maize (Zea mays)Paraquat-induced Oxidative StressIncreasedIncreasedNot specified scialert.net
Maize (Zea mays)Drought StressIncreasedIncreasedIncreased (POX) scirp.org
Brassica napusArsenic StressIncreasedIncreasedIncreased (APX & POD) nih.gov

Non-Enzymatic Antioxidants:

In addition to enzymes, plants utilize low molecular weight antioxidants to scavenge ROS. scielo.br These include compounds like ascorbate (vitamin C), glutathione, and various phenolic compounds. Methyl jasmonate can also influence the levels of these non-enzymatic antioxidants.

Research has shown that extracts from methyl jasmonate-treated Ricinus communis leaves exhibited increased free radical scavenging activity, as measured by the DPPH assay. scielo.br An increase of 33% in free radical removal was detected one hour after treatment. scielo.br This suggests that methyl jasmonate can stimulate the synthesis of antioxidant metabolites. scielo.br Furthermore, the application of methyl jasmonate has been linked to the accumulation of secondary metabolites, many of which have antioxidant properties, as a defense response in plant cell cultures. nih.gov In Brassica napus, methyl jasmonate helped maintain high redox states of glutathione and ascorbate under arsenic stress. frontiersin.org

Molecular Mechanisms Underlying 3r,7s Methyl Jasmonate Action

Gene Expression Profiling and Transcriptomic Changes

The application of MeJA triggers massive changes in gene expression, diverting metabolic resources from growth and development towards defense pathways. lu.lv This transcriptional reprogramming is central to MeJA's function, leading to the activation of defense networks and the suppression of growth-related processes like photosynthesis.

A primary response to MeJA is the robust activation of a suite of defense-related genes. nih.gov This includes the induction of Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial and anti-herbivore activities. nih.govnih.gov In tobacco, for instance, MeJA acts synergistically with ethylene (B1197577) to induce PR-1b and PR-5 (osmotin) genes. oup.comresearchgate.net Similarly, in wheat and common bean, MeJA treatment leads to the upregulation of various PR genes, including those encoding for chitinases (PR3) and β-1,3-glucanases (PR2), which can degrade fungal cell walls. nih.govmdpi.com

The activation of these genes is part of a broader defense strategy. In rice, MeJA signaling leads to the production of PR proteins and other defensive compounds that are crucial for immunity against pathogens like Magnaporthe oryzae and rice bacterial blight. mdpi.com The core of this signaling pathway involves the COI1-JAZ co-receptor complex, which, upon perceiving the active form of the hormone, unleashes transcription factors like MYC2 to activate the expression of numerous defense genes. mdpi.comoup.com Studies in various plants have consistently shown that MeJA induces genes involved in wound responses, disease resistance, and defense against insect herbivory. nih.govlu.lvnih.gov

Table 1: Examples of Defense-Related Genes Induced by (3R,7S)-Methyl Jasmonate

Gene/Protein Class Specific Example Plant Species Function Reference
PR-1 PR-1b Tobacco Antifungal oup.comresearchgate.net
PR-2 β-1,3-glucanase Common Bean Fungal cell wall degradation mdpi.com
PR-3 Chitinase (B1577495) Wheat, Common Bean Fungal cell wall degradation nih.govmdpi.com
PR-5 Osmotin (B1177005) Tobacco Antifungal, Osmotic stress oup.comresearchgate.net
Proteinase Inhibitors - Maize, Tomato Anti-herbivore defense nih.govlu.lv
Lipoxygenase LOX Common Bean Jasmonic acid biosynthesis, Defense signaling mdpi.com
Phenylalanine Ammonia-Lyase PAL Common Bean Phenylpropanoid biosynthesis mdpi.com

In parallel with activating defense responses, MeJA reallocates plant resources by repressing genes associated with photosynthesis and growth. nih.govfrontiersin.org This is a well-documented trade-off, where the plant prioritizes survival over growth during stress. Transcriptomic analyses in species like Arabidopsis, barley, and tomato have revealed a consistent downregulation of genes involved in photosynthesis following MeJA treatment. nih.govfrontiersin.orgoup.com

Key genes that are repressed include those encoding the small subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), chlorophyll (B73375) a/b-binding proteins, and components of the light-harvesting complex II. nih.govoup.comnih.gov This genetic repression leads to observable physiological changes, such as a decline in the net photosynthesis rate, loss of chlorophyll, and degradation of RuBisCO, which are characteristic symptoms of MeJA-induced senescence. oup.commdpi.com The repression of these genes is a strategic measure to conserve energy and redirect metabolic precursors towards the synthesis of defense compounds. frontiersin.org

Table 2: Photosynthesis-Related Genes and Processes Repressed by this compound

Gene/Process Specific Component/Effect Plant Species Reference
RuBisCO Downregulation of small subunit (RBCS) gene expression Arabidopsis, Barley nih.govoup.comnih.gov
Chlorophyll Synthesis/Binding Repression of chlorophyll a/b-binding protein genes Arabidopsis, Barley nih.govnih.gov
Light-Harvesting Complex Downregulation of LHCII genes Arabidopsis, Barley nih.govnih.gov
Photosystem II (PSII) Reduced photochemical efficiency, Degradation of D1 protein Barley nih.gov
Net Photosynthesis Rate General decline Tomato, Barley, Pinus sylvestris oup.commdpi.comdoi.org

MicroRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation, often by degrading target mRNA or inhibiting its translation. mdpi.com MeJA signaling is intricately linked with changes in the expression of numerous miRNAs, which in turn fine-tune the plant's response to the hormone. mdpi.commdpi.com

In Scots pine and rosemary, MeJA treatment alters the expression of a wide range of miRNAs. mdpi.commdpi.com For example, studies have shown that MeJA can downregulate miR156 and upregulate miR164 in Chinese yew. oup.com In Arabidopsis, the miR319/TCP (TEOSINTE BRANCHED/CYCLOIDEA/PCF) transcription factor module is a key regulator of jasmonate biosynthesis and senescence. plos.org MiR319 negatively regulates TCP transcription factors, which in turn control the expression of JA biosynthesis genes like LIPOXYGENASE 2 (LOX2). plos.org This demonstrates how miRNAs act as master regulators within the JA signaling network, influencing both hormone synthesis and the downstream responses. The differential expression of miRNAs in response to MeJA allows for a highly controlled and nuanced regulation of target genes involved in development, metabolism, and stress responses. mdpi.comoup.com

Table 3: Examples of miRNAs and their Target Gene Families Regulated by this compound

miRNA Regulation by MeJA Target Gene Family Function of Target Plant Species Reference
miR156 Downregulated SPL (Squamosa Promoter Binding Protein-Like) Developmental timing, Stress response Chinese yew, Rosemary mdpi.comoup.com
miR164 Upregulated NAC Development, Senescence, Stress response Chinese yew oup.com
miR319 - TCP (Teosinte branched/Cycloidea/PCF) Leaf development, JA biosynthesis Arabidopsis plos.org
miR396 Downregulated GRF (Growth-Regulating Factor) Growth, Development Chinese yew oup.com

Proteomic and Metabolomic Responses

The transcriptomic shifts induced by MeJA are translated into significant changes at the protein and metabolite levels. These downstream responses are the ultimate effectors of the MeJA-induced physiological state, directly contributing to defense and metabolic reconfiguration.

Proteomic analyses have identified numerous proteins whose accumulation is altered by MeJA treatment. nih.govnih.gov These are often referred to as jasmonate-induced proteins (JIPs). nih.gov The functions of these proteins are diverse and reflect the broad impact of MeJA on cellular processes. Key categories of induced proteins include those involved in stress and defense responses, cell wall modification, and primary and secondary metabolism. nih.govnih.gov

In maize, MeJA treatment was found to induce proteins like threonine deaminase and arginase, which enhance tolerance to herbivores. nih.gov In Arabidopsis, quantitative proteomic studies on mutants deficient in JA synthesis have confirmed that exogenous MeJA application leads to the upregulation of a large number of defense-related proteins. nih.gov Conversely, many ribosomal proteins were downregulated, consistent with the observed repression of growth. nih.gov Jasmonates also stimulate the accumulation of thylakoid-bounded polypeptides, which are thought to aid in environmental stress tolerance. doi.org The coordinated degradation of repressor proteins known as JAZ (Jasmonate ZIM-domain) proteins by the SCF(COI1) complex is a critical upstream event in proteomics, allowing for the expression of these various JA-induced proteins. oup.com

Table 4: Examples of Proteins/Protein Families with Altered Abundance in Response to this compound

Protein/Family Change in Abundance Function Plant Species Reference
Pathogenesis-Related (PR) Proteins Increased Direct defense against pathogens Maize, Arabidopsis nih.govnih.gov
Threonine Deaminase Increased Anti-herbivore defense Maize nih.gov
Arginase Increased Anti-herbivore defense Maize nih.gov
Ribosomal Proteins Decreased Protein synthesis, Growth Arabidopsis nih.gov
JAZ Repressor Proteins Decreased (Degradation) Repression of JA signaling Arabidopsis oup.com

One of the most significant consequences of MeJA signaling is the enhanced production and accumulation of a wide variety of secondary metabolites. nih.govfrontiersin.org These compounds often have direct antimicrobial or anti-herbivore properties (phytoalexins) or serve as signaling molecules themselves. MeJA is widely used as an elicitor in plant cell and organ cultures to boost the production of valuable phytochemicals. nih.govfrontiersin.org

The range of secondary metabolites induced by MeJA is vast and species-specific. For example, in Norway spruce, MeJA treatment leads to the accumulation of monoterpenes and diterpene resin acids, which are crucial components of the tree's defense against bark beetles and associated fungi. whiterose.ac.uk In tomato fruits, MeJA application significantly increases the levels of α-tocopherol and β-sitosterol, enhancing their nutritional value. mdpi.com It also induces the production of various amino acids and fatty acids. mdpi.com The induction of these compounds is a direct result of the upregulation of genes encoding enzymes in their respective biosynthetic pathways, a process initiated by the JA signaling cascade. nih.govfrontiersin.org

Table 5: Examples of Secondary Metabolites Induced by this compound

Metabolite Class Specific Example Plant Species Reference
Terpenoids Monoterpenes, Diterpene resin acids Norway Spruce, Scots Pine lu.lvwhiterose.ac.uk
Volatiles (+)-limonene, (3E)-4,8-dimethyl-1,3,7-nonatriene Cotton oup.com
Sterols β-sitosterol Tomato mdpi.com
Tocopherols α-tocopherol Tomato mdpi.com
Phenylpropanoids Lignin, Flavonoids Quinoa, Various frontiersin.orgnih.gov
Alkaloids - Various nih.gov
Anthocyanins - Various doi.orgfrontiersin.org

Impact on Primary Metabolite Levels (e.g., Sugars)

This compound (MeJA) exerts a significant and complex influence on the primary metabolism of plants, particularly on the levels of soluble sugars. The response, however, is not uniform and appears to be highly dependent on the plant species, the specific tissue, cultivation conditions, and the presence of other environmental stressors.

In several studies, MeJA treatment has been observed to decrease sugar concentrations. For instance, in detached rice leaves, MeJA application led to lower levels of sucrose (B13894) and glucose, although fructose (B13574) content remained unaffected. sinica.edu.tw Similarly, in senescing Ginkgo biloba leaves, MeJA treatment drastically reduced sucrose and fructose content. nih.gov This reduction in sugar levels is hypothesized to be linked to a reallocation of carbon resources. Research on pak choi suggests that decreased sugar levels following MeJA treatment may provide the necessary carbon skeletons for the biosynthesis of secondary metabolites. nih.gov In cell cultures of Agastache rugosa, MeJA treatment also resulted in a decrease in sugar levels. plos.org Furthermore, MeJA has been reported to significantly reduce the accumulation of sucrose and other reducing sugars in plants responding to injury or pathogen attack. mdpi.com

Conversely, other research highlights an increase in sugar content upon MeJA application. In Chinese chives, the effect of MeJA on sugar levels is dependent on the cultivation method; it increased fructose in substrate-grown plants while significantly boosting total sugars in hydroponically grown plants. frontiersin.org A separate study on Chinese chives also found that MeJA treatment significantly increased soluble sugar content. frontiersin.org In maize plants subjected to drought stress, MeJA application caused a notable increase in total soluble sugars, suggesting a role in osmotic adjustment and stress tolerance. scirp.org Likewise, in peppermint plants under water deficit, MeJA treatment enhanced the levels of arabinose and D-glucose. notulaebotanicae.ro

The specific type of sugar affected can also vary. In substrate-grown Chinese chives, while fructose increased, glucose and sucrose levels declined. frontiersin.org In tomato fruits, the impact of MeJA on sugar metabolism was less pronounced compared to its effect on organic acids, with ethylene being the dominant regulator of sugar levels. mdpi.com This variability underscores the complexity of MeJA's role in primary metabolism, acting as a key regulator that can shift carbon allocation based on the plant's physiological and environmental context.

Table 1: Effect of this compound on Sugar Levels in Various Plant Species

Plant SpeciesExperimental SystemObserved Effect on Sugar LevelsReference(s)
Rice (Oryza sativa)Detached leavesDecreased sucrose and glucose sinica.edu.tw
Chinese Chive (Allium tuberosum)Substrate-grownIncreased fructose; Decreased glucose & sucrose frontiersin.org
Chinese Chive (Allium tuberosum)HydroponicIncreased total sugars frontiersin.orgfrontiersin.org
Maize (Zea mays)Drought-stressed plantsIncreased total soluble sugars scirp.org
Pak Choi (Brassica rapa)Whole plantsDecreased sugar levels nih.gov
Ginkgo bilobaLeavesDecreased sucrose and fructose nih.gov
Agastache rugosaCell cultureDecreased sugars plos.org
Peppermint (Mentha × piperita)Water-stressed plantsIncreased Arabinose and D-glucose notulaebotanicae.ro

Enzyme Activity Modulation

Phenylalanine Ammonia-Lyase (PAL) Activity

This compound is a potent modulator of Phenylalanine Ammonia-Lyase (PAL) activity, a critical enzyme at the junction of primary and secondary metabolism. PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway, which leads to the synthesis of a vast array of secondary metabolites including flavonoids, lignins, and phenolic acids. scielo.brscispace.com

A substantial body of research indicates that MeJA treatment generally leads to an upregulation of PAL activity across a wide range of plant species and culture systems. In cell suspension cultures of yew (Taxus baccata), MeJA was an effective elicitor, resulting in a significant increase in PAL activity which correlated with the accumulation of phenolic compounds. tubitak.gov.trresearchgate.net Similarly, in Panax ginseng root cultures, MeJA treatment elevated PAL activity. nih.gov Studies on sweet potato plants, particularly those under drought stress, showed that MeJA application resulted in higher PAL activity, enhancing the production of non-enzymatic antioxidants. scielo.br

This inductive effect is also observed in response to other stresses where MeJA is involved in the signaling cascade. In Brassica napus cultivars exposed to arsenic, the application of MeJA further enhanced PAL activity, suggesting its role in fortifying the plant's defense response. frontiersin.orgnih.gov In the marine red macroalga Gracilaria dura, PAL activity showed a significant, dose-dependent increase following MeJA treatment. oup.comnih.gov The mechanism often involves the upregulation of PAL gene expression. For example, in Salvia subg. Perovskia, MeJA treatment led to increased expression of the PAL gene. mdpi.com

However, the effect is not universally inductive. In a study on fresh-cut Chinese water chestnuts, MeJA treatment was found to inhibit the activities of PAL, which in this context helped to delay discoloration and browning. nih.gov This suggests that the regulatory role of MeJA on PAL activity can be context-dependent, potentially varying with the specific plant tissue, its physiological state (e.g., post-harvest), and the desired metabolic outcome.

Table 2: Modulation of Phenylalanine Ammonia-Lyase (PAL) Activity by this compound

Plant SpeciesExperimental SystemObserved Effect on PAL ActivityReference(s)
Yew (Taxus baccata)Cell suspension cultureIncreased activity tubitak.gov.trresearchgate.net
Brassica napusArsenic-stressed plantsIncreased activity frontiersin.orgnih.gov
Gracilaria duraMacroalga thalliIncreased activity oup.comnih.gov
Salvia subg. PerovskiaWhole plantsIncreased gene expression mdpi.com
Chinese Water ChestnutFresh-cut cormsInhibited activity nih.gov
Panax ginsengRoot cultureIncreased activity nih.gov
Sweet Potato (Ipomoea batatas)Drought-stressed plantsIncreased activity scielo.br

Lipoxygenase (LOX) Activity

This compound is intricately linked with the activity of Lipoxygenase (LOX), a key enzyme in the biosynthesis of jasmonates themselves. LOX enzymes catalyze the hydroperoxidation of polyunsaturated fatty acids, such as linolenic acid, which is the initial step in the octadecanoid pathway that produces jasmonic acid. apsnet.orgscispace.com

The induction of LOX activity by MeJA is not limited to terrestrial plants. In the marine red macroalga Gracilaria dura, MeJA treatment significantly increased the activity of several types of LOX, including linoleate (B1235992) LOX, linolenate LOX, and arachidonate (B1239269) LOX. nih.gov

However, there is some evidence suggesting an inhibitory role under certain conditions. One report mentions that MeJA can inhibit LOX activity, which in turn leads to an increase in the content of linolenic acid and linoleic acid. nih.gov This discrepancy may reflect the complexity of the LOX gene family and the differential regulation of its various isoforms, or it could be dependent on the specific plant, tissue, and metabolic context being studied. Despite this, the predominant effect reported in the literature is the induction of LOX activity by MeJA, which serves to amplify the jasmonate signal.

Table 3: Modulation of Lipoxygenase (LOX) Activity by this compound

Plant Species/OrganismExperimental SystemObserved Effect on LOX ActivityReference(s)
Tea (Camellia sinensis)LeavesIncreased CsLOX1 expression and activity apsnet.org
Yew (Taxus baccata)Cell suspension cultureIncreased activity tubitak.gov.tr
Brassica napusArsenic-stressed plantsIncreased gene expression frontiersin.org
Not SpecifiedGeneral reviewInhibited activity nih.gov
Arabidopsis thalianaLeavesIncreased Atlox2 mRNA accumulation scispace.com
Gracilaria duraMacroalga thalliIncreased activity (multiple LOX types) nih.gov

Cross Talk and Interactions with Other Plant Hormones

Jasmonate-Abscisic Acid Interactions

The interaction between jasmonates (JAs), including methyl jasmonate, and abscisic acid (ABA) is multifaceted, influencing various physiological processes. Evidence suggests both antagonistic and synergistic relationships depending on the specific process and plant species.

An antagonistic relationship has been observed in the regulation of gene expression and disease resistance. nih.gov For instance, ABA can suppress the expression of JA-responsive defense genes, such as PDF1.2, which is involved in defense against necrotrophic pathogens. nih.gov This suppression suggests that ABA signaling can negatively regulate the JA-ethylene defense pathway. nih.gov Conversely, some mutants that are insensitive to jasmonic acid show hypersensitivity to ABA's inhibition of germination, indicating a complex interplay at the signaling level. nih.gov

In contrast, there is also evidence of synergistic or cooperative interactions. Methyl jasmonate has been shown to stimulate the biosynthesis of ABA in plants. nih.gov This is supported by the finding that MeJA induces the expression of AtNCED3, a key gene in ABA biosynthesis, in Arabidopsis. nih.gov Furthermore, studies using an ABA biosynthesis inhibitor, fluridon, and an ABA-deficient mutant (aba2-2) revealed that MeJA-induced stomatal closure is dependent on endogenous ABA. nih.gov This indicates that JA signaling requires the ABA pathway to execute certain responses.

Recent research has uncovered a direct molecular link between the JA and ABA signaling pathways. The tobacco ABA receptor, NtPYL4, is regulated by jasmonates and plays a role in the metabolic reprogramming induced by methyl jasmonate, particularly in alkaloid biosynthesis. pnas.org This finding highlights a direct crosstalk mechanism where a component of the ABA signaling machinery is co-opted by the JA pathway to regulate specific metabolic outputs. pnas.org

Table 1: Summary of Jasmonate-Abscisic Acid Interactions

Interaction TypeProcessKey Findings
AntagonisticDefense Gene ExpressionABA suppresses the expression of JA-responsive defense genes like PDF1.2. nih.gov
AntagonisticGerminationJasmonic acid insensitive mutants can be hypersensitive to ABA-inhibited germination. nih.gov
SynergisticStomatal ClosureMeJA-induced stomatal closure requires endogenous ABA biosynthesis. nih.gov
SynergisticABA BiosynthesisMethyl jasmonate induces the expression of AtNCED3, a key ABA biosynthesis gene. nih.gov
Direct CrosstalkMetabolic ReprogrammingThe ABA receptor NtPYL4 is regulated by jasmonates to control alkaloid biosynthesis in tobacco. pnas.org

Jasmonate-Ethylene Pathway Cross-talk

The interaction between jasmonate and ethylene (B1197577) signaling pathways is a classic example of synergistic cross-talk, particularly in the context of plant defense against necrotrophic pathogens and herbivores. usp.brmdpi.commdpi.com

In Arabidopsis, methyl jasmonate and ethylene work together to induce the expression of the antifungal plant defensin (B1577277) gene PDF1.2. usp.br Neither hormone alone is sufficient to strongly induce this gene, highlighting their synergistic action. usp.br This coordinated induction is crucial for resistance against necrotrophic pathogens like Botrytis cinerea and Erwinia carotovora. nih.gov Similarly, in tomato, both jasmonic acid and ethylene are required for the induction of proteinase inhibitor genes following wounding. usp.br

The molecular basis for this synergy involves key transcription factors from both pathways. The ethylene-stabilized transcription factors ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1), and the jasmonate-activated transcription factor MYC2, are central to this interaction. frontiersin.org These transcription factors can cooperatively regulate the expression of downstream defense genes. frontiersin.org For example, the transcription factor ORA59 acts as a key integrator of the JA and ethylene signals, activating the expression of defense genes like PDF1.2. apsnet.org

Interestingly, the timing and sequence of hormone application can influence the outcome of the interaction. Prior stimulation of the ethylene pathway can make the plant's jasmonate response insensitive to subsequent suppression by salicylic (B10762653) acid, demonstrating the hierarchical nature of these interactions. apsnet.org

Table 2: Examples of Jasmonate-Ethylene Synergism in Different Plant Species

Plant SpeciesResponseKey Genes Induced
Arabidopsis thalianaDefense against necrotrophic fungiPDF1.2 (plant defensin) usp.br
Nicotiana tabacum (Tobacco)Defense responsePR1b, osmotin (B1177005) usp.br
Lycopersicon esculentum (Tomato)Wound responseProteinase inhibitor genes usp.br

Jasmonate-Salicylic Acid Crosstalk in Defense

The relationship between jasmonic acid and salicylic acid (SA) is predominantly antagonistic and is a cornerstone of the plant's ability to fine-tune its immune response against a wide range of pathogens. mdpi.comnih.gov Generally, SA-mediated signaling is effective against biotrophic and hemibiotrophic pathogens, while JA-dependent defenses are crucial against necrotrophic pathogens and herbivores. nih.gov

The antagonistic nature of this crosstalk means that the activation of one pathway often leads to the suppression of the other. mdpi.com For instance, the induction of the SA signaling pathway upon infection by a biotrophic pathogen can suppress the JA/ethylene signaling pathway, making the plant more susceptible to necrotrophic pathogens. mdpi.com This antagonism is believed to be a mechanism to allocate resources to the most appropriate defense strategy. mdpi.com

However, the interaction is more complex than simple antagonism. Synergistic interactions have also been observed, particularly when both hormones are present at low concentrations. nih.govoup.com In Arabidopsis, simultaneous application of low concentrations of methyl jasmonate and SA can lead to a synergistic enhancement in the expression of both JA-responsive genes (PDF1.2) and SA-responsive genes (PR1). nih.govoup.com

Several molecular components have been identified as nodes of this crosstalk. The transcription factor WRKY70 and the MITOGEN-ACTIVATED PROTEIN KINASE 4 (MPK4) are key regulators that mediate the antagonism between SA and JA signaling. mdpi.comoup.com In some cases, the interaction between SA and JA signaling pathways can be neutral or even positive, as seen in poplar trees, where they interact to increase the production of antifungal flavonoids. mpg.de

Table 3: Nature of Jasmonate-Salicylic Acid Crosstalk

Interaction TypeContextMolecular ComponentsOutcome
AntagonisticHigh hormone concentrations; defense against specific pathogen typesWRKY70, MPK4 mdpi.comoup.comSuppression of the opposing pathway, prioritization of defense response. mdpi.com
SynergisticLow hormone concentrationsUnknownEnhanced expression of both JA and SA-responsive genes. nih.govoup.com
PositiveIn certain species like PoplarUnknownConcurrent accumulation of both hormones and enhanced defense. mpg.de

Interactions with Auxin and Other Growth Regulators

(3R,7S)-Methyl jasmonate also interacts with hormones that are primarily involved in regulating plant growth and development, such as auxin, gibberellins (B7789140) (GAs), and cytokinins. researchgate.net These interactions are often antagonistic and play a crucial role in the trade-off between growth and defense. nih.gov

Auxin: The interaction between jasmonates and auxin is complex and context-dependent, influencing processes like root growth, flower development, and wound responses. nih.govresearchgate.net Generally, jasmonates act as growth inhibitors, and their induction can lead to reduced root growth and leaf expansion. researchgate.net This is often achieved by antagonizing auxin-promoted growth processes. researchgate.net However, synergistic interactions have also been reported, for example, in the regulation of root growth and flowering under specific conditions. researchgate.net

Gibberellins (GAs): The crosstalk between JA and GA signaling pathways is central to balancing plant growth and defense. frontiersin.org These two hormones often act antagonistically. frontiersin.org For instance, the DELLA proteins, which are key repressors of GA signaling, can interact with JAZ proteins (repressors of JA signaling), providing a molecular link for their antagonistic relationship. frontiersin.org This interaction helps plants to prioritize defense over growth when under attack by herbivores or pathogens. nih.gov

Cytokinins: Jasmonates and cytokinins also exhibit antagonistic interactions in the regulation of plant development. nih.gov This interplay is important for processes such as root and shoot development. nih.gov

Brassinosteroids (BRs): Evidence suggests an interaction between JA and brassinosteroids in modulating JA signaling. For example, the expression of a key BR biosynthesis gene, DWARF4, is downregulated by JA, and exogenous application of BR can alleviate the inhibitory effects of JA on root growth. nih.gov

These interactions with growth-regulating hormones ensure that the plant can allocate its resources effectively, slowing down growth to mount a robust defense response when necessary. researchgate.net

Table 4: Summary of this compound Interactions with Growth Regulators

Interacting HormoneGeneral Nature of InteractionKey Processes Affected
AuxinMostly antagonistic, but can be synergistic. researchgate.netRoot growth, flower development, wound response. nih.govresearchgate.net
Gibberellins (GAs)Antagonistic. frontiersin.orgGrowth-defense trade-offs. frontiersin.orgnih.gov
CytokininsAntagonistic. nih.govRoot and shoot development. nih.gov
Brassinosteroids (BRs)Antagonistic. nih.govRoot growth. nih.gov

Advanced Analytical Methodologies for 3r,7s Methyl Jasmonate Research

Quantification of Jasmonate Stereoisomers

Accurate quantification of (3R,7S)-methyl jasmonate and its stereoisomers is paramount to understanding their specific roles in plant physiology. Several powerful analytical techniques have been developed and optimized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like methyl jasmonate. ukm.my Enantioselective GC-MS (Es-GC-MS/MS) has been successfully applied for the chiral separation and quantification of MeJA stereoisomers in plant samples. doi.org This method often utilizes chiral stationary phases, such as β-cyclodextrin derivatives, to achieve separation of the different enantiomers. doi.orgnih.gov The mass spectrometer, often operated in multi-reaction monitoring (MRM) mode, provides high sensitivity and specificity for detection. doi.org

Key GC-MS Parameters for MeJA Analysis:

ParameterTypical Value/ConditionReference
Column Chiral Rt-bDEXsm (30 m × 0.25 mm id, 0.25 μm film thickness) doi.org
Injection Mode Splitless doi.org
Carrier Gas Helium doi.org
Temperature Program Initial 80°C, ramped to 160°C, then to 180°C doi.org
Ionization Mode Electron Ionization (EI) at 70 eV doi.org
Detection Mode Multi-Reaction Monitoring (MRM) doi.org

Research has demonstrated the successful separation of the four MeJA stereoisomers, identified as (−)-epi-MeJA, (−)-MeJA, (+)-MeJA, and (+)-epi-MeJA, using Es-GC-MS/MS. doi.org This technique has enabled the quantification of these isomers in tea plants following stress induction, revealing that (+)-MeJA appears to be a key bioactive monomer in response to injury. doi.org The limit of detection for MeJA using GC-MS can be as low as 0.257 ng/mL. acs.orgresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is another powerful tool for the analysis of jasmonates. sartorius.com This technique is particularly well-suited for separating metabolites from complex plant extracts. sartorius.com Reversed-phase chromatography is commonly employed, where substances are separated based on their hydrophobicity. sartorius.com For the analysis of MeJA, HPLC can be used for the direct resolution of its enantiomers and related compounds using chiral stationary phases. tandfonline.com

A simple and efficient reversed-phase HPLC (RP-HPLC) method has been developed for the estimation of methyl jasmonate, using a C18 analytical column and a mobile phase of acetonitrile (B52724) and water. scienceopen.comresearchgate.net Detection is often performed using a Diode Array Detector (DAD). scienceopen.comresearchgate.net The linearity of such methods has been established in concentration ranges of 25–300 μg/mL, with limits of detection and quantification reported at 9.4 μg/mL and 28.5 μg/mL, respectively. scienceopen.comresearchgate.net HPLC-MS has also been used to confirm results obtained by other methods, such as SPME-HPLC-UV analysis of jasmonates. researchgate.net

Solid-Phase Microextraction (SPME) Techniques

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is often used in conjunction with GC-MS for the analysis of volatile compounds. researchgate.netresearchgate.net Headspace SPME (HS-SPME) is particularly useful for extracting volatile analytes like methyl jasmonate from the vapor phase above a sample. ukm.myresearchgate.net This method has been successfully used to identify and quantify methyl jasmonate in the leaf volatiles of Arabidopsis thaliana. researchgate.net The sensitivity of HS-SPME combined with GC-MS allows for the detection of natural baseline levels of methyl jasmonate in plant tissues. researchgate.net

Different SPME fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), have been used for the extraction of methyl jasmonate. researchgate.net The optimization of SPME parameters, including extraction time and temperature, is crucial for achieving high extraction efficiency. acs.orgcsic.es For instance, in the analysis of musts, the best conditions for TF-SPME with a PDMS/CAR film were found to be direct immersion at 20°C for 6 hours with stirring. csic.es

Chiral Separation and Analysis of Isomers

Due to the stereoisomer-specific biological activities of methyl jasmonate, their chiral separation is a critical aspect of research. mappingignorance.org As mentioned previously, both GC and HPLC are powerful techniques for this purpose when equipped with chiral stationary phases.

Chiral GC columns, such as those with heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin, have been used to resolve the epimers of methyl jasmonate. nih.gov Similarly, HPLC with chiral columns like Chiralpak AS can achieve complete optical resolution of (±)-JA-Me and (±)-epiJA-Me. tandfonline.com Semi-preparative scale HPLC using a permethylated β-cyclodextrin column has also been employed to isolate all four stereoisomers of methyl jasmonate. nih.gov This allowed for the collection of milligram quantities of the major stereoisomers with high purity. nih.gov

The elution order of the stereoisomers can be determined and is consistent in GC separations, with (−)-MeJA typically eluting before (+)-MeJA. doi.org The resolution factor (Rs) is a key parameter in evaluating the quality of the separation between chiral peaks. doi.orgtandfonline.com

Biosensor and Reporter Gene Systems for Activity Profiling

To study the biological activity of this compound and other jasmonates in vivo, researchers have developed sophisticated biosensor and reporter gene systems. These tools allow for the visualization and quantification of jasmonate signaling activity within living plant tissues. encyclopedia.pub

A prominent example is the Jas9-VENUS biosensor, which is based on the degradation of a Jasmonate-ZIM-Domain (JAZ) protein fused to a fluorescent protein (VENUS). encyclopedia.pubresearchgate.net In the presence of bioactive jasmonates, the JAZ protein is targeted for degradation, leading to a decrease in fluorescence that can be quantitatively measured. encyclopedia.pub This system provides dynamic and quantitative analysis of jasmonate perception in different plant tissues. encyclopedia.pub

Reporter gene systems often utilize the promoter of a jasmonate-responsive gene, such as PDF1.2 or ORCA3, fused to a reporter gene like β-glucuronidase (GUS) or luciferase. biorxiv.orgtandfonline.combohrium.com Treatment with methyl jasmonate induces the expression of the reporter gene, leading to a measurable signal, such as blue staining for GUS or luminescence for luciferase. biorxiv.orgtandfonline.com These systems are invaluable for screening for mutants with altered jasmonate signaling and for studying the cross-talk between jasmonate and other hormone signaling pathways. tandfonline.comresearchgate.net For example, a pORCA3-inducible reporter system has been shown to respond to methyl jasmonate treatment with an increase in luminescence. biorxiv.org

Electrochemical biosensors have also been developed for the detection of methyl jasmonate. nih.gov One such immunosensor utilizes a copper-based metal-organic framework (Cu-MOF) and carboxylated graphene oxide platform. nih.gov This probe-free sensor demonstrates a wide linear range for MeJA detection and a very low detection limit. nih.gov Another approach involves a nano-montmorillonite modified glassy carbon electrode for the direct electrochemical determination of methyl jasmonate. acs.org

Agricultural and Biotechnological Applications in Plant Systems

Enhancing Crop Resistance to Biotic Stress

(3R,7S)-Methyl jasmonate is a key signaling molecule in mediating plant defense against a wide range of biological adversaries, including herbivorous insects and pathogenic microorganisms. nih.govfrontiersin.orgresearchgate.net Its application can trigger a cascade of defense responses, effectively priming plants for enhanced resistance.

The application of methyl jasmonate has been shown to elicit robust anti-herbivore defenses in numerous plant species. nih.gov This induced resistance is often characterized by the production of a variety of chemical and physical defenses that deter insect feeding and reduce their growth and survival.

Research in Nicotiana attenuata (wild tobacco) has demonstrated that treatment with methyl jasmonate leads to a rapid, transient burst of endogenous jasmonic acid, which in turn elevates the levels of defensive compounds such as nicotine (B1678760) and trypsin proteinase inhibitors (TPIs). nih.gov These compounds are effective in deterring herbivory by insects like the specialist herbivore Manduca sexta. nih.gov Studies have shown that silencing the expression of a gene responsible for cleaving methyl jasmonate into jasmonic acid can reduce the production of nicotine and decrease resistance to M. sexta, highlighting the crucial role of this conversion in activating certain defense pathways. nih.gov

Furthermore, investigations in tomato and Arabidopsis have revealed that jasmonates play a central role in the formation of anti-herbivory traits, including the development of trichomes and the production of secondary metabolites. oup.com In some cases, the defensive priming induced by jasmonates can even be passed down to subsequent generations, a phenomenon known as transgenerational inherited resistance. nih.gov For instance, Arabidopsis plants whose parents were exposed to caterpillar herbivory or methyl jasmonate application exhibited enhanced resistance, causing caterpillars to grow up to 50% smaller. nih.gov

The following table summarizes research findings on the impact of this compound on insect herbivory resistance:

This compound is also a critical component of the plant's defense arsenal (B13267) against a broad spectrum of pathogens, including fungi and bacteria. pnas.orgresearchgate.net Its application can induce systemic acquired resistance (SAR), a state of heightened, long-lasting immunity throughout the plant. researchgate.net

In Arabidopsis, the role of jasmonate in pathogen defense is well-established. Mutants deficient in jasmonate accumulation are highly susceptible to fungal pathogens like Pythium mastophorum. pnas.org However, the application of exogenous methyl jasmonate can restore resistance in these mutants, demonstrating the essentiality of the jasmonate signaling pathway in fending off such infections. pnas.org The protective effect of methyl jasmonate is mediated through the induction of plant defense mechanisms rather than a direct antifungal action. pnas.org

Methyl jasmonate treatment has been shown to induce the expression of various pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties. pnas.orgnih.gov For example, in Arabidopsis, the defensin (B1577277) gene PDF1.2, which codes for a protein with antifungal activity, is strongly induced by methyl jasmonate. pnas.org Similarly, in grapevine, methyl jasmonate stimulates a multi-component defense response, including the development of necrotic lesions similar to the hypersensitive response, a hallmark of pathogen resistance. researchgate.net

Research in tomato has further elucidated the interaction between methyl jasmonate and other plant hormones, such as ethylene (B1197577), in orchestrating defense responses. Methyl jasmonate can induce the activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme in ethylene biosynthesis, which in turn is associated with increased activities of defense enzymes like chitinase (B1577495) and β-1,3-glucanase, and enhanced resistance against the fungal pathogen Botrytis cinerea.

Improving Abiotic Stress Tolerance in Crops

Beyond its role in biotic stress responses, this compound also plays a significant part in helping plants adapt to and tolerate various abiotic stresses, including drought, salinity, and heavy metal toxicity. frontiersin.orgresearchgate.netnih.gov

The application of methyl jasmonate has been shown to enhance the tolerance of various crop plants to drought and salinity stress. nih.govresearchgate.netresearchgate.net It achieves this by modulating a range of physiological and biochemical processes.

Under drought conditions, exogenous application of methyl jasmonate can help maintain a better water status in plants, in part by influencing stomatal closure to reduce water loss. nih.gov Studies in soybean have shown that jasmonate levels increase under water stress, and its application can alleviate the adverse effects of drought. nih.gov In summer savory, for instance, methyl jasmonate application under drought stress improved growth parameters, relative water content, and proline content, which is an important osmolyte that helps in osmotic adjustment. researchgate.net

Similarly, in the face of salinity stress, methyl jasmonate can mitigate the detrimental effects on plant growth. researchgate.net It is believed to counteract salinity stress by regulating ion transport and enhancing the plant's antioxidant capacity to cope with the oxidative stress induced by high salt concentrations. nih.govresearchgate.net

The following table presents a summary of research on the role of this compound in enhancing drought and salinity resilience:

This compound has also emerged as a promising tool in phytoremediation, a technology that uses plants to remove pollutants, particularly heavy metals, from the environment. nih.govnih.govdntb.gov.uamdpi.com Its application can enhance the ability of plants to tolerate and accumulate heavy metals.

Jasmonates have been shown to play a positive role in the detoxification of and tolerance to toxic heavy metals by coordinating ion transport systems, enhancing the activity of antioxidant enzymes, and increasing the chelating capacity in plants. nih.gov When plants are exposed to heavy metals, their endogenous jasmonate levels often increase. nih.gov

Studies have demonstrated that the application of methyl jasmonate can stimulate the activity of several antioxidant enzymes in plants under heavy metal stress, which helps in the elimination of reactive oxygen species and protects the photosynthetic apparatus. nih.gov Furthermore, pre-treatment of seeds with methyl jasmonate has been observed to decrease the accumulation of heavy metals in the plants, although the precise mechanisms are still under investigation. nih.gov

Modulating Crop Quality and Yield

In some instances, methyl jasmonate application has been associated with a reduction in grain yield. nih.gov For example, in rice, overexpression of a gene leading to increased methyl jasmonate levels resulted in a significant reduction in grain yield due to a lower number of spikelets and lower filling rates. nih.gov This suggests a trade-off between defense activation and growth, where resources are reallocated from reproductive development to defense mechanisms. cas.cn

However, in other crops, particularly fruits and vegetables, methyl jasmonate can have a positive impact on quality parameters. nih.govnih.gov Pre-harvest application of methyl jasmonate on green bell peppers was found to have a favorable impact on crop yield and helped in maintaining post-harvest quality by reducing weight loss and respiration rate, and augmenting firmness. nih.gov

A key aspect of methyl jasmonate's influence on crop quality is its ability to stimulate the biosynthesis of secondary metabolites, many of which contribute to the nutritional and sensory attributes of crops. frontiersin.orgnih.govnih.gov For instance, in Chinese chives, methyl jasmonate treatment promoted the accumulation of carotenoids like β-carotene and lycopene. frontiersin.org In sweet potatoes subjected to drought, methyl jasmonate application increased the production of antioxidant pigments and phenolic compounds. scielo.brmendeley.com

The following table provides examples of the effects of this compound on crop quality and yield:

Fruit Quality Enhancement (Firmness, Aroma Compounds)

This compound has been identified as a crucial regulator in mediating various developmental processes, including fruit ripening and quality improvement. mdpi.com Post-harvest applications, in particular, have demonstrated its potential to enhance desirable traits in a variety of fruits. nih.gov

Research on Japanese plums has shown that post-harvest treatment with this compound vapor accelerates ripening processes. fao.org This includes increases in respiration rates and ethylene production, which are key indicators of ripening. fao.org During this process, treated plums exhibited a rise in soluble solids content (SSC) and a decrease in titratable acidity (TA), contributing to a sweeter taste. fao.org Furthermore, the treatment enhanced the synthesis of ascorbic acid, total carotenoids, and total antioxidants, thereby improving the nutritional quality of the fruit. fao.org

In pears, the application of this compound significantly promoted red coloration by stimulating the accumulation of anthocyanins in the peel. mdpi.com Beyond color, the treatment positively affected taste-related parameters by increasing the fruit's soluble solids and total sugar content while decreasing acid content, leading to a more balanced flavor profile. mdpi.com Similar effects on anthocyanin accumulation have been observed in other fruits, including apples, pomegranates, blueberries, grapes, and strawberries. nih.gov

Studies have also reported its role in maintaining fruit firmness and mitigating the detrimental impacts of storage, such as chilling injuries. nih.govresearchgate.net For instance, treatments on mango, pineapple, loquat, and peach have been shown to reduce symptoms of chilling injury during low-temperature storage. nih.gov This effect is partly attributed to the maintenance of cell wall integrity. nih.gov

Table 1: Effects of this compound on Fruit Quality Parameters

Fruit Cultivar(s) Key Findings
Japanese Plum 'Black Amber', 'Amber Jewel', 'Angelino' Accelerated ripening, increased soluble solids, decreased titratable acidity, enhanced ascorbic acid and total antioxidants. fao.org
Pear 'Danxiahong' Promoted red coloration via anthocyanin accumulation, increased soluble solids and total sugar, decreased acid content. mdpi.com
Apple Not Specified Increased red color and total phenols in the peel. researchgate.net
Loquat Not Specified Reduced chilling injury symptoms during storage. nih.gov

Regulation of Secondary Metabolite Production in Horticultural Crops

This compound is a well-recognized elicitor that triggers the biosynthesis of a wide range of secondary metabolites in plants, which are crucial for defense and can have significant commercial and pharmaceutical value. frontiersin.orgnih.govresearchgate.net The application of this compound can stimulate the production of various classes of compounds, including phenols, alkaloids, and terpenoids. frontiersin.org

In horticultural fruit crops, a primary focus has been on its ability to enhance the production of phenolic compounds, particularly anthocyanins, which contribute to the color and antioxidant properties of the fruit. nih.gov Studies on apples demonstrated a significant increase in red color development along with higher concentrations of total phenols, such as cyanidin (B77932) 3-galactosides, chlorogenic acid, and various flavanols, in the fruit peel following treatment. researchgate.net This hormonal trigger is involved in activating the expression of key genes within the flavonoid and anthocyanin biosynthesis pathways. researchgate.net

The regulatory action of this compound is part of the plant's natural defense signaling cascade. frontiersin.org The elicitation process involves the perception of the signal at the plasma membrane, which initiates a cascade of defense responses. frontiersin.org This leads to the synthesis and accumulation of signaling molecules and the subsequent regulation of gene expression related to secondary metabolite production. frontiersin.orgnih.gov This mechanism allows plants to respond to various stresses by producing compounds that can deter herbivores or pathogens. nih.gov The application of exogenous this compound effectively mimics these natural stress responses, leading to an accumulation of these valuable compounds in horticultural crops. frontiersin.org

Impact on Grain Yield under Stress Conditions

The influence of this compound on grain yield, particularly under drought stress, is complex, with research showing both negative and positive outcomes depending on the context of its presence and application.

Studies on rice have indicated that an increase in endogenous this compound levels during drought conditions can lead to a significant loss of grain yield. nih.govnih.govresearcher.life This yield reduction is attributed to a lower number of spikelets and decreased filling rates. nih.govnih.gov Research using transgenic rice overexpressing a jasmonic acid carboxyl methyltransferase gene, which resulted in 6-fold higher levels of this compound, showed a great reduction in grain yield. nih.gov The elevated this compound levels appeared to inhibit spikelet development and stimulate the production of abscisic acid, another stress hormone, collectively leading to yield loss. nih.govnih.gov

Table 2: Impact of this compound on Rice Yield Under Drought Stress

Study Type Method Key Findings on Yield Proposed Mechanism
Endogenous Overproduction Transgenic rice with elevated internal this compound. nih.gov Grain yield was greatly reduced. nih.gov Increased this compound and abscisic acid levels inhibited spikelet development, reducing spikelet numbers and filling rates. nih.gov
Exogenous Application Foliar spraying on rice during terminal drought. mdpi.com Grain yield increased by 11.1% compared to the untreated drought-stressed group. mdpi.com Enhanced antioxidant enzyme activities, which minimized drought-induced damage. mdpi.com

Elicitation in Plant Cell and Organ Cultures

This compound is widely utilized as an effective chemical elicitor in plant cell and organ cultures to stimulate the production of high-value secondary metabolites. nih.gov This technique provides a controlled system for producing pharmaceuticals, flavors, and other industrial products. nih.gov

Induction of Specialized Metabolite Biosynthesis (e.g., Cannabinoids, Terpenoid Indole Alkaloids, Phenolic Acids)

The application of this compound to in vitro culture systems is a well-established strategy for inducing or enhancing the biosynthesis of a diverse range of specialized metabolites. nih.govnih.gov The elicitor acts as a signaling molecule, triggering the plant cells' defense mechanisms and activating the expression of genes involved in secondary metabolic pathways. researchgate.netnih.gov

Cannabinoids: In Cannabis sativa, this compound treatment has been shown to significantly increase the production of phytocannabinoids (PCs). frontiersin.orgnih.gov A dose-response relationship has been observed, with one study finding a nearly two-fold increase in total PC content in the inflorescences of plants treated with 15 mM this compound. frontiersin.org Another study in a vertical farming system found that lower concentrations (100 μM) were optimal for enhancing cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA) synthesis while also increasing the density of glandular trichomes where these compounds are produced. mdpi.com

Terpenoid Indole Alkaloids (TIAs): Hairy root cultures of medicinal plants are a common system for TIA production. In Rhazya stricta hairy root cultures, elicitation with this compound led to a significant, dose-dependent increase in the accumulation of several TIAs, including eburenine, quebrachamine, and ajmalicine. mdpi.com The total content of vindoline-type alkaloids was approximately five times higher in treated cultures compared to controls. mdpi.com this compound is known to increase the transcript levels of key TIA pathway genes in Catharanthus roseus. mdpi.com

Phenolic Acids and Other Phenols: this compound is a potent inducer of the phenylpropanoid pathway, which leads to the production of phenolic acids, flavonoids, and other related compounds. researchgate.net Elicitation with this compound in various cell cultures has been shown to upregulate the expression of pivotal genes like Phenylalanine Ammonia Lyase (PAL), a key enzyme in this pathway, leading to the accumulation of these compounds. researchgate.net

Optimization of Culture Systems for Metabolite Production

To achieve efficient large-scale production of secondary metabolites, the elicitation strategy using this compound must be carefully optimized. nih.gov Key parameters that influence the outcome include the elicitor concentration, the timing of its addition to the culture, and the duration of exposure before harvesting. scielo.br

A study on flavonoid production in cell suspension cultures of Thevetia peruviana demonstrated the importance of this optimization process. scielo.br The researchers evaluated different concentrations of this compound, along with varying addition and harvest times. The optimal conditions were found to be a concentration of 0.3 μM, added on day 5 of the culture cycle, with cells harvested after 90 hours of exposure. scielo.br This optimized protocol resulted in a significantly higher yield of total flavonoids compared to non-optimized or control cultures. scielo.br

Similarly, optimizing cannabinoid production in Cannabis sativa involved testing a range of this compound concentrations (0, 100, 200, and 400 μM). mdpi.com The 100 μM treatment was identified as optimal for enhancing cannabinoid content without severely inhibiting plant growth, a crucial factor in a vertical farming system. mdpi.com

The general methodology for optimizing these systems often involves a multi-step process:

Establishment of a stable and productive in vitro culture system (e.g., cell suspension, hairy root). nih.gov

Optimization of culture conditions for biomass accumulation. nih.gov

Systematic testing of elicitor concentration and exposure time to find the balance between maximizing metabolite production and minimizing biomass growth inhibition. nih.govscielo.br

Scaling up the culture process to a bioreactor system for large-scale production. nih.gov

This systematic approach allows for the development of efficient and commercially viable biotechnological processes for producing valuable plant-derived compounds.

Evolutionary Biology of Jasmonate Signaling

Conservation of Jasmonate Pathways Across Plant Lineages

The core components of the jasmonate (JA) signaling cascade are remarkably conserved across land plants, suggesting an ancient origin that likely coincided with the colonization of land. oup.comnih.gov This conservation is evident in the presence of key regulatory proteins and biosynthetic enzymes in a wide range of plant lineages, from bryophytes to angiosperms.

The canonical JA signaling pathway involves the perception of the bioactive hormone by a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM DOMAIN (JAZ) proteins. oup.comnih.gov Upon binding of the jasmonate ligand, JAZ proteins, which act as transcriptional repressors, are targeted for degradation, leading to the activation of downstream gene expression. oup.comnih.gov Genome-wide analyses have revealed that orthologs of COI1 and JAZ genes are present in land plants but are absent in algae, indicating that this signaling module arose after plants moved to terrestrial environments. oup.com

The biosynthesis of jasmonates also shows a high degree of conservation. The process begins with the release of α-linolenic acid from plastid membranes, which is then converted through a series of enzymatic steps to produce 12-oxo-phytodienoic acid (OPDA). oup.commdpi.com In vascular plants, OPDA is further processed to jasmonic acid (JA), which can then be converted to various derivatives, including the highly active jasmonoyl-isoleucine (JA-Ile) and the volatile compound methyl jasmonate (MeJA). oup.commdpi.com Interestingly, while the biosynthetic pathway for OPDA is present in both bryophytes and vascular plants, the enzymes required for the conversion of OPDA to JA, such as OPDA reductase 3 (OPR3), are absent in some early diverging land plants like the liverwort Marchantia polymorpha. mdpi.comnih.gov This suggests that OPDA itself, or its derivatives other than JA, were the ancestral signaling molecules in early land plants. nih.govnih.govbiorxiv.org

Recent studies have indeed identified dinor-OPDA (dn-OPDA) as the primary COI1 ligand in Marchantia polymorpha, highlighting a key evolutionary shift in ligand specificity within the jasmonate pathway. nih.govresearchgate.net Despite this difference in the active ligand, the downstream signaling components, including the COI1-JAZ co-receptor system, remain functionally conserved, underscoring the ancient and fundamental nature of this pathway in land plant biology. mdpi.comresearchgate.net

The table below summarizes the presence of key jasmonate signaling components across different plant lineages, illustrating the conserved nature of this pathway.

Plant LineageKey Signaling Components PresentPrimary Bioactive Ligand(s)
Charophyte Algae Precursors to some biosynthetic enzymes (e.g., OPR1/OPR2-like)OPDA and dn-OPDA present, but canonical signaling absent
Bryophytes (e.g., Marchantia polymorpha)COI1, JAZ, MYC, NINJAdinor-cis-OPDA, dinor-iso-OPDA
Lycophytes (e.g., Selaginella moellendorffii)COI1, JAZ, MYC, JAR1dn-iso-OPDA, JA-Ile (in some species)
Ferns Conserved JA biosynthesis and signaling componentsJA-Ile and its precursors
Gymnosperms Conserved JA biosynthesis and signaling componentsJA-Ile and its precursors
Angiosperms (e.g., Arabidopsis thaliana)COI1, JAZ, MYC, JAR1(+)-7-iso-JA-Ile

This table provides a simplified overview of the conservation of the jasmonate signaling pathway across major plant lineages.

Adaptation and Diversification of Jasmonate Responses

While the core jasmonate signaling pathway is highly conserved, the downstream responses and the integration of the pathway with other signaling networks have diversified significantly, allowing plants to adapt to a vast array of environmental challenges. frontiersin.orgmdpi.com This diversification is evident in the species-specific regulation of downstream genes and the crosstalk between jasmonate signaling and other hormone pathways. mdpi.com

One of the primary drivers for the adaptation of jasmonate responses has been the co-evolutionary arms race between plants and their biotic attackers, such as herbivores and necrotrophic pathogens. oup.comnih.gov The jasmonate pathway plays a central role in activating defense mechanisms, including the production of secondary metabolites and physical barriers. mdpi.com The specific defense compounds produced can vary greatly between plant species, reflecting adaptation to different types of threats.

Furthermore, the jasmonate signaling pathway is intricately linked with other phytohormone signaling pathways, such as those for salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), and abscisic acid (ABA), allowing for a fine-tuned response to complex environmental stimuli. oup.comnih.gov For example, the antagonistic relationship between JA and SA signaling is a well-known mechanism that allows plants to prioritize defense against either biotrophic or necrotrophic pathogens. oup.com In response to abiotic stresses like temperature fluctuations, the JA pathway also plays a crucial role. mdpi.com Cold stress, for instance, can lead to the accumulation of JA, which in turn modulates the expression of cold-responsive genes. mdpi.comfrontiersin.org

The diversification of jasmonate responses is also linked to the expansion and functional specialization of gene families involved in the pathway. mdpi.com The JAZ gene family, for example, has expanded in many plant lineages, and different JAZ proteins can interact with a variety of transcription factors, leading to a wide range of downstream effects. researchgate.net This allows for a more nuanced regulation of growth-defense trade-offs, where resources can be allocated to either growth or defense depending on the specific environmental context. nih.gov

The table below presents research findings on the diversification of jasmonate-mediated responses in different plant species.

Plant SpeciesStress/StimulusObserved Jasmonate-Mediated ResponseKey Regulatory Findings
Arabidopsis thaliana Mechanical woundingRapid and transient accumulation of JA and JA-Ile, followed by the production of ω-oxidized derivatives. mdpi.comThe transcription factor MYC2 regulates distinct sets of genes involved in wounding and pathogen defense. mdpi.com
Marchantia polymorpha Wounding, HerbivoryInduction of defense gene expression and increased resistance to insect feeding. researchgate.netThe COI1-JAZ signaling module is activated by dn-OPDA, not JA-Ile. mdpi.comresearchgate.net
Pohlia nutans (Antarctic moss)OPDA treatmentUpregulation of genes involved in both jasmonate and ABA signaling pathways. nih.govSuggests an evolutionarily conserved mechanism for coping with abiotic stress. nih.gov
Oryza sativa (Rice)Heavy metal (Arsenic) toxicityMethyl jasmonate alleviates arsenic toxicity. frontiersin.orgJA signaling coordinates ion transport, antioxidant enzyme activity, and chelation. frontiersin.org

This table highlights the diverse adaptive responses mediated by the jasmonate signaling pathway in various plant species.

Q & A

Q. What synthetic routes are commonly employed for the stereoselective synthesis of (3R,7S)-methyl jasmonate, and how is structural purity validated?

The synthesis of this compound often involves conjugated addition strategies, such as keto-oxazoline intermediates, to establish stereochemistry at the C3 and C7 positions. Retrosynthetic analysis identifies cyclopentenone derivatives as key precursors, with alkylation and oxazoline synthon incorporation (e.g., allyl or pentynyl groups) to achieve β-substitution . Structural validation relies on nuclear magnetic resonance (NMR) spectroscopy, including 13C^{13}\text{C}-NMR for carbon backbone analysis and chemical shift assignments (e.g., benzene-d6d_6 or chloroform-d6d_6 solvents), alongside high-resolution mass spectrometry (HRMS) for exact mass confirmation (224.1273 g/mol) .

Q. How does this compound modulate plant defense mechanisms at the molecular level?

this compound activates defense-related genes, such as proteinase inhibitors, via transcriptional reprogramming. Experimental approaches include transcriptome sequencing (RNA-seq) to identify upregulated genes (e.g., rubber biosynthesis genes in Hevea brasiliensis) and enzyme activity assays (e.g., lipoxygenase/allene oxide synthase) to trace jasmonate biosynthesis from linolenic acid . Quantifying secondary metabolites (e.g., proteinase inhibitors) in treated vs. untreated plant tissues validates functional outcomes .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound-induced apoptosis in cancer cells?

this compound suppresses mitochondrial hexokinase activity, disrupting glycolysis and activating caspase-3-dependent apoptosis. Methodologies include:

  • qPCR to measure miR-101 upregulation, which downregulates EZH2 (a histone methyltransferase linked to oncogenesis).
  • RNA interference (siRNA knockdown of miR-101) to confirm its role in reversing apoptosis.
  • Caspase-3 activity assays (fluorometric or Western blot) to quantify apoptotic induction in colorectal cancer cells (e.g., SW620 line) .

Q. How does this compound interact with the NF-κB pathway to exert anti-inflammatory effects?

In renal tubular (HK-2) cells, this compound inhibits LPS-induced NF-κB activation by stabilizing IκBα and reducing p65 phosphorylation. Key methods:

  • Western blotting to assess IκBα degradation and phospho-p65 levels.
  • ELISA to quantify pro-inflammatory cytokines (IL-1β, TNF-α) in cell supernatants.
  • Flow cytometry (Annexin V/PI staining) to measure apoptosis attenuation .

Q. What experimental strategies optimize nanoemulsion formulations for this compound delivery in biomedical applications?

Nanoemulsions are designed using experimental factorial approaches (e.g., response surface methodology) to optimize droplet size (<200 nm) and stability. Parameters include:

  • High-pressure homogenization with surfactants (e.g., Tween 80).
  • Dynamic light scattering (DLS) for size distribution analysis.
  • In vitro cytotoxicity assays (e.g., MTT) to evaluate efficacy in cancer cell lines .

Q. How does this compound cross-talk with ethylene and auxin signaling pathways in plant stress responses?

Transcriptome profiling (microarrays/RNA-seq) in tomato reveals overlap between methyl jasmonate- and coronatine (a jasmonate mimic)-regulated genes. Key approaches:

  • Gene co-expression networks to identify shared targets (e.g., JA/ET-responsive transcription factors).
  • Mutant studies in Arabidopsis (e.g., coi1 mutants) to dissect JA receptor dependency.
  • Hormone quantification (LC-MS/MS) to measure auxin/ethylene fluctuations under JA treatment .

Q. What experimental challenges arise in quantifying this compound’s stereoisomeric purity during biosynthesis studies?

Isomer separation requires chiral chromatography (e.g., HPLC with chiral columns) or enzymatic resolution. Validation methods include:

  • Circular dichroism (CD) to distinguish (3R,7S) from (3S,7R) configurations.
  • Isotope dilution assays with stable isotopes (e.g., 13C^{13}\text{C}-labeled JA) for precise quantification in plant extracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,7S)-Methyl jasmonate
Reactant of Route 2
Reactant of Route 2
(3R,7S)-Methyl jasmonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.